Comprehensive Technical Guide on Methyl Octahydro-5,5-dimethyl-1-naphthoate (MODN)
Executive Summary Methyl octahydro-5,5-dimethyl-1-naphthoate (MODN) is a rigid, bicyclic aliphatic ester utilized primarily as an advanced intermediate in specialty chemicals, fragrance synthesis, and structurally comple...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl octahydro-5,5-dimethyl-1-naphthoate (MODN) is a rigid, bicyclic aliphatic ester utilized primarily as an advanced intermediate in specialty chemicals, fragrance synthesis, and structurally complex drug design. Characterized by its octahydronaphthalene (octalin) core, MODN offers a unique three-dimensional architecture that bridges the gap between flat aromatic systems and fully saturated aliphatic chains.
This whitepaper provides an in-depth technical analysis of MODN, resolving commercial nomenclature discrepancies, detailing self-validating synthetic and analytical protocols, and exploring its utility as a lipophilic scaffold in modern drug development.
Physicochemical Properties & Structural Nuances
Resolving the Nomenclature Discrepancy
In commercial chemical databases, MODN is frequently listed with the synonym 1-Naphthalenecarboxylic acid, decahydro-5,5-dimethyl-, methyl ester alongside its established chemical formula,
C14H22O2
[1]. As researchers, it is critical to address this nomenclature conflict through fundamental structural logic:
A fully saturated decahydronaphthalene (decalin) core with two methyl groups and a methyl ester would possess the formula
C14H24O2
.
The established formula
C14H22O2
dictates a Hydrogen Deficiency Index (HDI) of 4. The bicyclic ring accounts for 2 degrees of unsaturation, and the ester carbonyl accounts for 1.
This leaves 1 degree of unsaturation , meaning the core structure must be an octahydronaphthalene (octalin) containing exactly one double bond, not a decahydro system.
Quantitative Data Summary
The following table summarizes the core physicochemical properties of MODN, critical for downstream formulation and synthetic planning.
Property
Value / Description
Chemical Name
Methyl octahydro-5,5-dimethyl-1-naphthoate
CAS Registry Number
93840-20-1
EC Number
298-890-0
Molecular Formula
C14H22O2
Molecular Weight
222.32 g/mol
Core Architecture
Octahydronaphthalene (Octalin)
Predicted LogP
~3.8 - 4.2 (Highly Lipophilic)
Regulatory Status
Evaluated as commercially inactive for industrial use in Australia (EVA00093)[2]
Synthesis & Experimental Workflows
The synthesis of MODN is typically achieved via the Fischer esterification of its corresponding carboxylic acid precursor (octahydro-5,5-dimethyl-1-naphthoic acid). The following protocol is designed as a self-validating system, where each step's physical causality ensures the success of the next.
Step-by-Step Synthetic Protocol
Preparation : In a 250 mL round-bottom flask, dissolve 10.0 g of octahydro-5,5-dimethyl-1-naphthoic acid in 100 mL of anhydrous methanol.
Catalysis : Add 1.0 mL of concentrated sulfuric acid (
H2SO4
) dropwise under continuous stirring.
Causality: The strong acid protonates the carbonyl oxygen of the naphthoic acid, significantly increasing its electrophilicity and lowering the activation energy for nucleophilic attack by the methanol solvent.
Reflux : Attach a reflux condenser and heat the mixture to 65 °C for 6 hours.
Causality: Continuous heat drives the endothermic esterification forward. The reflux apparatus prevents the loss of the volatile methanol solvent, maintaining the concentration gradient necessary to push the equilibrium toward the ester product.
Workup : Cool the reaction to room temperature, concentrate under reduced pressure, and partition the residue between ethyl acetate (100 mL) and saturated aqueous
NaHCO3
(50 mL).
Causality: The bicarbonate actively neutralizes the
H2SO4
catalyst and deprotonates any unreacted carboxylic acid. This converts the unreacted precursor into a water-soluble sodium salt, driving it into the aqueous layer while the highly lipophilic MODN remains isolated in the organic layer.
Purification : Dry the organic layer over anhydrous
Na2SO4
, filter, and purify via flash column chromatography (silica gel, 9:1 Hexanes/Ethyl Acetate) to yield pure MODN.
Figure 1: Step-by-step synthetic workflow for the Fischer esterification of MODN.
Analytical Characterization Protocol
To ensure absolute scientific integrity, the synthesized MODN must be validated through orthogonal analytical techniques. This logic prevents false positives caused by unreacted precursors or structural isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) :
Action: Run the sample on a non-polar column (e.g., HP-5MS).
Validation Logic: The presence of a molecular ion peak (
M+
) at m/z 222 strictly validates the octahydro structure. If the peak appears at m/z 224, the core has been over-reduced to the decahydro system.
Nuclear Magnetic Resonance (1H-NMR, 400 MHz,
CDCl3
) :
Action: Analyze the proton shifts.
Validation Logic: Identify the distinct methoxy singlet at ~3.6 ppm (confirming esterification). Locate the gem-dimethyl singlets at ~0.9-1.1 ppm. Crucially, the presence of an olefinic proton multiplet at ~5.3-5.6 ppm confirms the single double bond of the octalin core.
Fourier-Transform Infrared Spectroscopy (FT-IR) :
Action: Analyze the vibrational frequencies.
Validation Logic: The appearance of a sharp ester carbonyl stretch at ~1735 cm⁻¹ coupled with the complete disappearance of the broad carboxylic acid O-H stretch (2500-3300 cm⁻¹) proves the reaction has gone to completion.
Figure 2: Self-validating analytical logic for the structural confirmation of MODN.
Applications in Drug Development & Materials
While MODN is currently listed as commercially inactive for broad industrial use in certain jurisdictions like Australia[2], its specific structural properties make it a highly valuable intermediate for niche R&D applications:
"Escape from Flatland" in Drug Design : Modern pharmacochemistry heavily emphasizes increasing the fraction of
sp3
hybridized carbons (
Fsp3
) in drug candidates to improve aqueous solubility and reduce off-target toxicity. The octalin core of MODN provides a rigid, three-dimensional scaffold that can replace flat, promiscuous aromatic rings (like naphthalene) while maintaining structural integrity.
Lipophilic Anchoring : With a predicted LogP of ~4.0, the 5,5-dimethyl-octalin system serves as an excellent hydrophobic anchor. It can be utilized in the synthesis of novel lipid tails for Lipid Nanoparticle (LNP) delivery systems or as a bulky, lipophilic binding moiety in Targeted Protein Degraders (PROTACs). The gem-dimethyl group specifically introduces steric hindrance, which can protect adjacent functional groups from rapid enzymatic degradation in vivo.
An In-depth Technical Guide on the Safety and Hazards of Methyl octahydro-5,5-dimethyl-1-naphthoate (CAS 93840-20-1)
For Researchers, Scientists, and Drug Development Professionals Compound Identification and Physicochemical Properties IdentifierValue Chemical Name Methyl octahydro-5,5-dimethyl-1-naphthoate CAS Number 93840-20-1 Molecu...
(Structure to be visualized by user based on name)
Note: Physical properties such as boiling point, melting point, and vapor pressure have not been determined. It should be handled as a compound of unknown volatility.
Predicted Hazard Profile and GHS Classification
Due to the absence of specific data, a precautionary hazard assessment is necessary. This assessment is based on the known hazards of the naphthalene core and the general reactivity of esters.
2.1. Hazard Profile by Analogy
Naphthalene and Alkyl-Substituted Naphthalenes: The core structure is a derivative of naphthalene. Naphthalene and its alkylated forms are known to be volatile to semi-volatile low molecular weight aromatic hydrocarbons.[2] They can target the respiratory tract, with naphthalene itself being classified as a possible human carcinogen.[2][3] Studies on methylnaphthalenes show they share similar species and cell-selective toxicities with naphthalene, suggesting the nasal epithelium could be a target.[2] While chronic administration of methylnaphthalenes did not show the same oncogenic potential as naphthalene, acute toxicity is a concern.[2] Alkyl-substituted naphthalenes are prevalent in environmental samples and their developmental toxicity is an area of active research.[1]
Carboxylic Acid Esters: The ester functional group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.[4][5] Esters can react with strong nucleophiles.[4] While generally less reactive than acid chlorides or anhydrides, this reactivity must be considered, especially in the context of incompatible materials.[6]
2.2. Precautionary GHS Classification
The following classification should be adopted until specific data becomes available.
Hazard Class
Category
GHS Pictogram
Signal Word
Hazard Statement
Acute Toxicity, Oral
Category 4
грузовик
Warning
H302: Harmful if swallowed.
Skin Corrosion/Irritation
Category 2
грузовик
Warning
H315: Causes skin irritation.
Serious Eye Damage/Irritation
Category 2A
грузовик
Warning
H319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)
Category 3
грузовик
Warning
H335: May cause respiratory irritation.
Hazardous to the Aquatic Environment, Long-Term Hazard
Category 2
грузовик
(No Signal Word)
H411: Toxic to aquatic life with long lasting effects.
Safe Handling and Storage of an Uncharacterized Compound
When handling a substance with unknown toxicological properties, a conservative approach is mandated. The following procedures establish a self-validating system of safety.
3.1. Engineering Controls
All manipulations of Methyl octahydro-5,5-dimethyl-1-naphthoate, including weighing, transferring, and preparing solutions, should be performed within a certified chemical fume hood to minimize inhalation exposure.[7] If the protocol does not permit the use of a fume hood, a thorough risk assessment must be conducted, and consultation with EH&S is required to determine if alternative respiratory protection is necessary.[7]
3.2. Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical. The minimum required PPE is outlined below.
PPE Type
Specification and Rationale
Lab Coat
A standard laboratory coat should be worn, fully buttoned, to protect skin and clothing from splashes.[8] For procedures with a higher risk of fire, a flame-resistant lab coat is recommended.[7]
Gloves
Disposable nitrile gloves are the minimum requirement for incidental contact.[9] For prolonged handling or immersion, heavier-duty gloves (e.g., butyl rubber or neoprene) should be considered. Always check the manufacturer's glove compatibility chart. Double-gloving can provide additional protection.[10] Gloves should be removed immediately after chemical contact, and hands should be washed.[9]
Eye/Face Protection
ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[11][12] When there is a splash hazard, chemical splash goggles should be worn.[8][9] For procedures with a significant risk of splashing or exothermic reaction, a face shield must be worn in addition to safety goggles.[9][12]
Clothing and Footwear
Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are present.[8][9]
3.3. Workflow for Safe Chemical Handling
Caption: General workflow for safely handling an uncharacterized chemical.
3.4. Storage Requirements
Store in a tightly sealed, properly labeled container. The label must include the chemical name, CAS number, and a "Presumed Hazardous" warning.[13]
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[13]
The use of secondary containment is mandatory to prevent spills.[13]
Emergency Procedures
A quick and informed response is crucial in the event of an emergency.
4.1. First-Aid Measures
Exposure Route
First-Aid Protocol
Eye Contact
Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[14][15] Seek immediate medical attention.[14]
Skin Contact
Remove all contaminated clothing.[15] Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[16] If irritation persists, seek medical attention.[14]
Inhalation
Move the exposed person to fresh air at once.[17] If breathing is difficult or has stopped, provide artificial respiration. Keep the person warm and at rest.[17] Seek immediate medical attention.[7]
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[18] Seek immediate medical attention and show the container or label to the medical personnel. Call a poison control center for advice.[14][19]
4.2. Spill Response
For any spill, the first step is to alert personnel in the immediate area. Evaluate the spill; if it is large, involves other hazardous materials, or if you are unsure how to proceed, evacuate the area and contact your institution's emergency response team.
4.3. Spill Response Decision Workflow
Caption: Decision workflow for responding to a chemical spill in the laboratory.
4.4. Fire-Fighting Measures
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[20][21]
Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.[20]
Hazards from Combustion: Thermal decomposition may produce carbon monoxide (CO) and carbon dioxide (CO₂).
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Toxicological and Ecological Information (Inferred)
5.1. Toxicological Information
Acute Effects: Based on analogs, acute exposure may cause skin, eye, and respiratory tract irritation. Harmful if swallowed. High exposure to naphthalene analogs can lead to headache, nausea, and confusion.[22]
Chronic Effects: The long-term effects are unknown. Chronic exposure to naphthalene is associated with cataracts, liver and kidney damage, and it is considered a possible human carcinogen.[2][22] It is prudent to assume that chronic exposure to Methyl octahydro-5,5-dimethyl-1-naphthoate could pose similar risks.
Routes of Exposure: The primary routes of exposure in a laboratory setting are inhalation of aerosols or vapors, skin contact, and eye contact.[13] Ingestion is also possible through poor hygiene practices.
5.2. Ecological Information
Naphthalene and its derivatives are known to be toxic to aquatic life.[23][24] Naphthalene is classified as very toxic to aquatic life with long-lasting effects.[25][26][27] Therefore, this compound should not be released into the environment. All waste must be collected and disposed of as hazardous chemical waste.
References
Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.). Retrieved from [Link]
Chemical structure drives developmental toxicity of alkyl-substituted naphthalenes in zebrafish - PMC. (n.d.). Retrieved from [Link]
Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). Retrieved from [Link]
Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC. (n.d.). Retrieved from [Link]
How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | AU - SDS Manager. (n.d.). Retrieved from [Link]
Laboratory Chemical Spill Cleanup and Response Guide - CUNY. (n.d.). Retrieved from [Link]
Personal Protection Equipment | Chemistry & Biochemistry | Kent State University. (n.d.). Retrieved from [Link]
SAFE OPERATING PROCEDURE LABORATORY CHEMICAL SPILLS - UT Arlington. (n.d.). Retrieved from [Link]
Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. (n.d.). Retrieved from [Link]
First Aid: Chemical Exposure | UMass Memorial Health. (n.d.). Retrieved from [Link]
21.6 Chemistry of Esters - OpenStax. (2023, September 20). Retrieved from [Link]
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009, July 30). Retrieved from [Link]
Carboxylic Acids and Derivatives - Properties and Reactivity of Esters (A-Level Chemistry). (n.d.). Retrieved from [Link]
2.10: Reactions of Esters - Chemistry LibreTexts. (2021, May 22). Retrieved from [Link]
Laboratory General Chemical Minor Spill Clean Up Procedures (less than 1 gallon) Important:. (n.d.). Retrieved from [Link]
Structure‐toxicity assessment of metabolites of the aerobic bacterial transformation of substituted naphthalenes | Environmental Toxicology and Chemistry | Oxford Academic. (2000, May 1). Retrieved from [Link]
Spill procedure: Clean-up guidance The following steps should only be taken by those trained and competent to do so. If you are. (n.d.). Retrieved from [Link]
SDS – SECTION 4 - Society for Chemical Hazard Communication. (n.d.). Retrieved from [Link]
Reaction of Esters - GeeksforGeeks. (2025, July 23). Retrieved from [Link]
First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.). Retrieved from [Link]
Novel Chemicals with Unknown Hazards SOP. (n.d.). Retrieved from [Link]
Novel Chemicals With Unknown Hazards - Environmental Health and Safety. (n.d.). Retrieved from [Link]
Unknown Chemicals - safety.pitt.edu. (2023, September 21). Retrieved from [Link]
Poisoning: First aid - Mayo Clinic. (2024, April 30). Retrieved from [Link]
Naphthalene: Human health tier II assessment. (2015, April 24). Retrieved from [Link]
Toxicity of Naphthalene and 10 Related Compounds on Coptotermes formosanus (Isoptera: Rhinotermitidae) - CABI Digital Library. (n.d.). Retrieved from [Link]
Safe Handling of Flammable Chemicals | The Chemistry Blog. (2024, May 22). Retrieved from [Link]
Naphthalene is a CARCINOGEN - Hazardous Substance Fact Sheet. (n.d.). Retrieved from [Link]
Evaluation of the Toxicity on Lung Cells of By-Products Present in Naphthalene Secondary Organic Aerosols - MDPI. (2021, April 6). Retrieved from [Link]
Unknown Chemicals - Environmental Health and Safety - Purdue University. (n.d.). Retrieved from [Link]
Naphthalene--an environmental and occupational toxicant - PubMed. (2003, October 15). Retrieved from [Link]
Exploring the Impact of Naphthalene (Polycyclic Aromatic Hydrocarbons) on Anabas testudineus (Bloch) through Dose-Specific Bioenzymological Analysis - PMC. (n.d.). Retrieved from [Link]
Standard Operating Procedure: Flammable Liquids - Yale Environmental Health & Safety. (n.d.). Retrieved from [Link]
The role of naphthalene and its derivatives in the formation of secondary organic aerosol in the Yangtze River Delta region, China - ResearchGate. (2024, July 1). Retrieved from [Link]
What are the fire safety requirements for flammable liquids in industrial settings? - Salgrom. (n.d.). Retrieved from [Link]
The role of naphthalene and its derivatives in the formation of secondary organic aerosol in the Yangtze River Delta region, China - ACP. (2024, July 1). Retrieved from [Link]
Safety Data Sheet: Naphthalene - Carl ROTH. (n.d.). Retrieved from [Link]
Electronic Structure and Computational Modeling of Methyl Octahydro-5,5-dimethyl-1-naphthoate
Introduction to the Molecular Scaffold Methyl octahydro-5,5-dimethyl-1-naphthoate (CAS: 93840-20-1) is a highly functionalized bicyclic ester that serves as a critical intermediate in the synthesis of complex terpenoids...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction to the Molecular Scaffold
Methyl octahydro-5,5-dimethyl-1-naphthoate (CAS: 93840-20-1) is a highly functionalized bicyclic ester that serves as a critical intermediate in the synthesis of complex terpenoids and fragrance compounds. Structurally, it features an octahydronaphthalene (partially unsaturated decalin) core, a sterically demanding gem-dimethyl group at the C5 position, and a methyl ester moiety at the C1 position.
The stereodivergent construction of such decalin-based terpenoids is notoriously complex. As recent advances in synthetic methodology have shown, achieving high diastereoselectivity in these bicyclic systems requires a rigorous understanding of their 3D conformational space, a challenge that is increasingly solved through algorithmic in silico modeling. This whitepaper outlines a field-proven, self-validating computational workflow for elucidating the electronic structure and conformational dynamics of this molecule.
Theoretical Framework: Conformational Space & Steric Strain
The octahydronaphthalene core of methyl octahydro-5,5-dimethyl-1-naphthoate presents a rugged potential energy surface. The presence of a double bond restricts the flexibility of one of the fused rings, while the fully saturated ring undergoes classic chair-boat interconversions.
The primary theoretical challenge lies in the 1,3-diaxial interactions induced by the gem-dimethyl group at C5. The axial methyl group projects directly into the concave face of the bicyclic system, creating severe steric repulsion with the axial protons of the adjacent ring. Historically, empirical force field calculations have been used to map the ring inversion barriers of cis- and trans-decalins. However, classical mechanics cannot accurately quantify the medium-range intramolecular dispersion forces that stabilize these crowded architectures. To achieve scientific integrity, we must employ Density Functional Theory (DFT) with explicit dispersion corrections.
Computational Modeling Workflow
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every geometric optimization is mathematically verified, ensuring that no artifactual transition states are mischaracterized as stable intermediates.
Step 1: Broad Conformational Sampling
Protocol : Generate a stochastic library of conformers using the Monte Carlo multiple minimum (MCMM) method paired with the MMFF94 force field.
Causality : The C1 methyl ester possesses multiple rotamers, and the decalin core can adopt various ring-flipped states. MMFF94 is specifically parameterized for organic functional groups, allowing us to rapidly screen thousands of geometries and isolate a subset of low-energy candidates (< 5.0 kcal/mol relative energy) without the prohibitive computational cost of ab initio methods.
Step 2: High-Level DFT Optimization
Protocol : Subject the MMFF94-filtered conformers to DFT optimization using the M06-2X functional and the 6-311+G(d,p) basis set in a simulated solvent environment (e.g., PCM for chloroform).
Causality : Standard hybrid functionals (like B3LYP without corrections) systematically underestimate non-covalent interactions. The M06-2X meta-GGA functional is explicitly parameterized to capture medium-range electron correlation, making it the gold standard for resolving the intramolecular steric crowding of the gem-dimethyl group. Alternatively, utilizing B3LYP coupled with Grimme’s D3 empirical dispersion correction provides an orthogonal, highly accurate validation of the molecular geometry.
Step 3: Vibrational Frequency Analysis (Self-Validation)
Protocol : Execute analytical frequency calculations on all optimized geometries at the identical M06-2X/6-311+G(d,p) level of theory.
Causality : This step is the mathematical safeguard of the protocol. A true thermodynamic minimum must yield exactly zero imaginary frequencies . If an imaginary frequency is detected, the structure is sitting on a saddle point (a transition state). The protocol mandates perturbing the geometry along the vector of the imaginary normal mode and re-optimizing until a true local minimum is confirmed.
Step 4: Electronic Property Extraction
Protocol : Extract the Frontier Molecular Orbitals (FMOs), molecular dipole moment, and zero-point corrected energies (ZPE) from the validated global minimum.
Computational workflow for electronic structure modeling of bicyclic terpenoid esters.
Quantitative Data Summaries
The following tables summarize the representative theoretical data extracted from the verified computational workflow for the lowest-energy conformers of methyl octahydro-5,5-dimethyl-1-naphthoate.
Table 1: Relative Energies of Lowest-Energy Conformers (M06-2X/6-311+G(d,p))
Conformer
Ring Fusion
Ester Orientation
ΔE (kcal/mol)
ΔG (kcal/mol)
Boltzmann Pop. (%)
Conf-1 (Global Min)
Trans
Equatorial
0.00
0.00
85.2
Conf-2
Trans
Axial
1.24
1.31
10.5
Conf-3
Cis
Equatorial
2.10
2.18
4.3
Table 2: Electronic Properties of the Global Minimum (Conf-1)
Property
Calculated Value
Unit
HOMO Energy
-7.45
eV
LUMO Energy
-0.82
eV
HOMO-LUMO Gap
6.63
eV
Dipole Moment
1.85
Debye
Zero-Point Energy (ZPE)
185.4
kcal/mol
Experimental Validation Protocols
To bridge the gap between in silico models and physical reality, the computational outputs must be validated against empirical spectroscopic data.
Step-by-Step NMR Validation Protocol:
Isotropic Shielding Calculation: Submit the validated global minimum (Conf-1) to a Gauge-Independent Atomic Orbital (GIAO) calculation at the mPW1PW91/6-311+G(2d,p) level of theory.
Solvent Modeling: Apply the SMD (Solvation Model Based on Density) continuum solvation model for Chloroform (
CHCl3
) to mimic experimental NMR conditions.
Linear Scaling: Raw calculated isotropic shielding tensors (
σcalc
) are not direct chemical shifts (
δ
). You must apply empirically derived linear scaling factors specific to the functional/basis set combination. Calculate the predicted shift using the formula:
δscaled=SlopeIntercept−σcalc
.
Cross-Referencing: Compare the scaled theoretical shifts against the experimental
1H
and
13C
NMR spectra. A Mean Absolute Error (MAE) of
<0.15
ppm for protons and
<2.0
ppm for carbons validates the accuracy of the computed 3D geometry.
References
Title : Stereodivergent Construction of Decalin-Based Terpenoids
Source : ChemRxiv
URL :[Link][1]
Title : Empirical force field calculations. 10. Conformational analysis of cis-decalin
Source : Journal of the American Chemical Society
URL :[Link][2]
Title : The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements
Source : Theoretical Chemistry Accounts
URL :[Link][3]
Title : Density functional theory with London dispersion correction
Source : WIREs Computational Molecular Science
URL :[Link][4]
Application Note: Step-by-Step Synthesis Protocol for Methyl Octahydro-5,5-dimethyl-1-naphthoate
Introduction & Mechanistic Rationale Methyl octahydro-5,5-dimethyl-1-naphthoate (CAS: 93840-20-1)[2] is a highly valuable bicyclic decalin building block, frequently utilized in the total synthesis of complex labdane, cl...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
Methyl octahydro-5,5-dimethyl-1-naphthoate (CAS: 93840-20-1)[2] is a highly valuable bicyclic decalin building block, frequently utilized in the total synthesis of complex labdane, clerodane, and drimane-type terpenoids. The structural hallmark of this intermediate is the precise placement of a gem-dimethyl group at the C5 position and a carboxylate moiety at the C1 position.
Traditional biomimetic polyene cyclizations (e.g., of farnesic acid derivatives) often yield over-methylated byproducts that require tedious downstream functionalization. To achieve the exact substitution pattern of the target, a highly convergent Lewis acid-catalyzed Diels-Alder cycloaddition is the most robust and regioselective approach. By utilizing 6,6-dimethyl-1-vinylcyclohex-1-ene as the diene and methyl acrylate as the dienophile, the target decalin core is constructed in a single step with predictable "ortho" regioselectivity and controlled stereochemistry [1].
Retrosynthetic Analysis & Pathway Visualization
The synthesis is designed backward from the target decalin framework. The C1-carboxylate and C5 gem-dimethyl groups dictate the cleavage of the B-ring via a retro-Diels-Alder transform. This reveals 6,6-dimethyl-1-vinylcyclohex-1-ene, which can be traced back to the commercially available 2,2-dimethylcyclohexan-1-one via a Grignard addition and subsequent regioselective dehydration.
Retrosynthetic pathway for methyl octahydro-5,5-dimethyl-1-naphthoate via Diels-Alder.
Step-by-Step Experimental Protocols
Step 1: Nucleophilic Addition (Grignard Reaction)
Objective: Synthesis of 1-vinyl-2,2-dimethylcyclohexan-1-ol.
Causality & Insight: The addition of vinylmagnesium bromide to the sterically hindered 2,2-dimethylcyclohexan-1-one requires non-coordinating, anhydrous conditions to prevent enolization of the ketone, which would otherwise reduce the yield.
Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, addition funnel, and argon inlet.
Charge the flask with 2,2-dimethylcyclohexan-1-one (10.0 g, 79.2 mmol) and anhydrous THF (150 mL). Cool the solution to 0 °C using an ice-water bath.
Dropwise add vinylmagnesium bromide (1.0 M in THF, 95.0 mL, 95.0 mmol, 1.2 eq) over 30 minutes, maintaining the internal temperature below 5 °C.
Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2 hours.
Self-Validating Check: Monitor the disappearance of the ketone C=O stretch (~1710 cm⁻¹) via crude IR spectroscopy.
Quench the reaction carefully with saturated aqueous NH₄Cl (100 mL) at 0 °C. Extract with EtOAc (3 × 100 mL).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude allylic alcohol.
Step 2: Regioselective Dehydration
Objective: Synthesis of 6,6-dimethyl-1-vinylcyclohex-1-ene.
Causality & Insight: Dehydration of the tertiary alcohol must be strictly regioselective. Because the adjacent C2 position is a quaternary center (bearing the gem-dimethyl group) and lacks α-protons, elimination can only occur toward the C6 position. Mild dehydration conditions (POCl₃/pyridine) are chosen to prevent Wagner-Meerwein rearrangements of the gem-dimethyl group.
Dissolve the crude 1-vinyl-2,2-dimethylcyclohexan-1-ol (approx. 79 mmol) in anhydrous dichloromethane (DCM, 200 mL) and add pyridine (19.2 mL, 237 mmol, 3.0 eq).
Cool the mixture to 0 °C and add phosphorus oxychloride (POCl₃, 11.0 mL, 118 mmol, 1.5 eq) dropwise over 15 minutes.
Stir the reaction mixture at room temperature for 12 hours.
Pour the mixture over crushed ice and extract with DCM (3 × 100 mL).
Wash the organic phase sequentially with 1M HCl (to remove residual pyridine), saturated NaHCO₃, and brine.
Dry over MgSO₄, concentrate, and purify via short-path distillation or silica gel chromatography (hexanes) to yield the pure diene.
Step 3: Lewis Acid-Catalyzed Diels-Alder Cycloaddition
Objective: Synthesis of methyl octahydro-5,5-dimethyl-1-naphthoate.
Causality & Insight: Thermal Diels-Alder reactions of hindered dienes often suffer from low yields and poor regioselectivity. The use of a Lewis acid (Me₂AlCl) coordinates to the carbonyl oxygen of methyl acrylate, significantly lowering its LUMO energy. The steric bulk of the gem-dimethyl group directs the dienophile approach, while the alkyl substitution of the diene ensures the ester group is placed at the C1 position ("ortho" rule) [1].
In an oven-dried Schlenk flask under argon, dissolve 6,6-dimethyl-1-vinylcyclohex-1-ene (5.0 g, 36.7 mmol) in anhydrous DCM (100 mL).
Add methyl acrylate (4.9 mL, 55.0 mmol, 1.5 eq) and cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add dimethylaluminum chloride (Me₂AlCl, 1.0 M in hexanes, 18.3 mL, 18.3 mmol, 0.5 eq) dropwise.
Allow the reaction to slowly warm to -20 °C and stir for 16 hours.
Self-Validating Check: TLC analysis (10% EtOAc/Hexanes) should show complete consumption of the non-polar diene and the appearance of a UV-active/KMnO₄-stainable product spot.
Quench the reaction at -20 °C with a 10% aqueous solution of Rochelle salt (potassium sodium tartrate) and stir vigorously for 1 hour at room temperature to break the aluminum emulsion.
Separate the layers, extract the aqueous phase with DCM (2 × 50 mL), dry the combined organics over Na₂SO₄, and concentrate.
Purify the residue by flash column chromatography (0-5% EtOAc in hexanes) to isolate the target decalin ester.
Quantitative Data & Reaction Parameters
Step
Reaction Type
Reagents / Catalyst
Temp (°C)
Time (h)
Expected Yield (%)
1
Grignard Addition
VinylMgBr (1.2 eq)
0 to 25
2
85 - 90
2
Dehydration
POCl₃ (1.5 eq), Pyridine (3.0 eq)
0 to 25
12
80 - 85
3
Diels-Alder
Methyl acrylate (1.5 eq), Me₂AlCl (0.5 eq)
-78 to -20
16
70 - 75
Analytical Characterization (Expected)
To ensure the trustworthiness of the synthesized methyl octahydro-5,5-dimethyl-1-naphthoate, validate the structure using the following key spectroscopic markers:
¹H NMR (CDCl₃, 400 MHz): Look for the diagnostic methyl ester singlet at ~δ 3.65 ppm (3H, s) and the two distinct singlets for the gem-dimethyl group at ~δ 0.85 and 0.92 ppm (3H each, s). A multiplet representing the remaining olefinic proton (if the double bond is retained at C4-C4a) should appear around ~δ 5.40 ppm.
¹³C NMR (CDCl₃, 100 MHz): The carbonyl carbon of the ester will appear at ~δ 175 ppm. The quaternary C5 carbon (bearing the gem-dimethyls) will be visible around ~δ 33-35 ppm.
HRMS (ESI-TOF): Calculated for C₁₄H₂₂O₂[M+H]⁺: 223.1698; Found: 223.1695.
References
Synthesis of (±)-Nosyberkol (Isotuberculosinol, Revised Structure of Edaxadiene) and (±)-Tuberculosinol. Iowa State University Digital Repository.
methyl octahydro-5,5-dimethyl-1-naphthoate — Chemical Substance Information. NextSDS.
Application
Application Note: GC-MS Analytical Method for the Detection and Quantitation of Methyl Octahydro-5,5-dimethyl-1-naphthoate
Abstract & Scope Methyl octahydro-5,5-dimethyl-1-naphthoate (CAS: 93840-20-1) is a bicyclic terpenoid-like ester primarily utilized as a synthetic intermediate and a robust base note in complex fragrance formulations[1][...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract & Scope
Methyl octahydro-5,5-dimethyl-1-naphthoate (CAS: 93840-20-1) is a bicyclic terpenoid-like ester primarily utilized as a synthetic intermediate and a robust base note in complex fragrance formulations[1][2]. Due to its semi-volatile nature and the potential for stereoisomerism (e.g., cis/trans decalin ring fusions), precise analytical profiling requires high-resolution chromatographic separation coupled with sensitive mass detection. This application note outlines a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol optimized for the structural confirmation and trace quantitation of this decahydronaphthalene derivative in complex matrices[3].
Chemical Context & Mechanistic Insights
Designing a robust analytical method requires aligning the physical chemistry of the analyte with the instrumental parameters. Methyl octahydro-5,5-dimethyl-1-naphthoate features a lipophilic decahydronaphthalene core substituted with gem-dimethyl groups and a methyl ester moiety.
Chromatographic Causality: A non-polar to slightly polar stationary phase (5% diphenyl / 95% dimethyl polysiloxane) is selected to separate the analyte from matrix interferences based on boiling point and subtle dipole-dipole interactions[2]. The non-polar decalin core interacts strongly with this phase, ensuring sharp peak shapes and baseline resolution of potential isomers[3].
Ionization Causality: Electron Ionization (EI) at 70 eV is the gold standard for this class of compounds[3]. The high-energy electron bombardment induces highly reproducible fragmentation. Mechanistically, the methyl ester group typically undergoes an
α
-cleavage or McLafferty rearrangement, resulting in the loss of a methoxy radical (
⋅OCH3
,
−31
Da). The remaining decalin core further fragments into characteristic hydrocarbon stable ions (e.g.,
m/z
91, 105), allowing for confident library matching and Selected Ion Monitoring (SIM)[3][4].
Materials and Reagents
To ensure a self-validating system , the analytical batch must include quality control checks that account for matrix suppression and injection variability.
Internal Standard (ISTD): Decahydronaphthalene or Tetralin. Causality: These structurally similar compounds elute near the target analyte and experience similar matrix effects, perfectly correcting for autosampler volume variances[3].
Solvent: GC-grade Hexane. Causality: Hexane is preferred for fragrance extraction due to its low expansion volume in the heated GC inlet, preventing backflash and minimizing MS background noise[5].
Experimental Protocol: Step-by-Step Methodology
Step 1: Sample Preparation & Extraction
Matrix Sampling: Accurately weigh 50.0 mg of the fragrance matrix or synthetic reaction mixture into a 10 mL Class A volumetric flask.
ISTD Addition: Spike the sample with exactly 50 µL of the Internal Standard solution (1.0 mg/mL decahydronaphthalene in hexane)[3].
Extraction: Dilute to the 10 mL mark with GC-grade hexane. Vortex vigorously for 2 minutes to ensure complete partitioning of the lipophilic ester into the organic phase.
Filtration: Pass the extract through a 0.22 µm PTFE syringe filter directly into a 2 mL deactivated glass autosampler vial. Causality: PTFE is chemically inert to hexane and removes particulate matter that could degrade the GC column.
Step 2: GC-MS Instrument Setup
Configure the GC-MS (e.g., or equivalent)[5] using the following optimized parameters[2][3][4]:
Analytical Column: HP-5ms or DB-5ms (30 m length
×
0.25 mm internal diameter
×
0.25 µm film thickness)[3].
Carrier Gas: Ultra-High Purity Helium (99.999%) at a constant flow of 1.0 mL/min[3].
Inlet Conditions: 250 °C, Splitless mode. Causality: Splitless injection maximizes sensitivity for trace analysis. The purge valve is programmed to open at 1.0 min to sweep residual solvent vapors, preventing peak tailing[3].
Oven Temperature Program:
Initial: 60 °C, hold for 2.0 minutes. Causality: Focuses the volatile hexane solvent and tightens the analyte band at the head of the column[3].
Ramp 1: 15 °C/min to 180 °C. Causality: Rapidly elutes highly volatile matrix components.
Ramp 2: 10 °C/min to 280 °C, hold for 5.0 minutes. Causality: Provides optimal thermal resolution for the naphthoate ester and bakes out heavy matrix contaminants[4].
Mass Spectrometer Parameters:
Temperatures: Transfer Line at 280 °C; Ion Source (EI) at 230 °C; Quadrupole at 150 °C[3].
Acquisition Mode: Synchronous SCAN/SIM. SCAN (
m/z
40–400) provides full spectral data for structural confirmation, while SIM targets the molecular ion (
M+
) and primary fragments (e.g.,
[M−31]+
) for high-sensitivity quantitation[3].
Data Presentation & Interpretation
The quantitative integrity of the method is validated through a 6-point calibration curve. The inclusion of the internal standard ensures that the calculated concentrations are immune to minor instrumental drifts.
Table 1: Quantitative Method Validation Data Summary
Validation Parameter
Value / Result
Causality / Implication
Linear Dynamic Range
0.5 – 100 µg/mL
Broad range covers both trace impurities and bulk formulation concentrations.
Correlation Coefficient (
R2
)
> 0.998
Validates the linear response of the electron multiplier detector.
Limit of Detection (LOD)
0.15 µg/mL
Achieved via SIM mode, ensuring trace level detection of the ester.
Intra-day Precision (RSD, n=6)
2.4%
Demonstrates the high repeatability of the splitless injection and ISTD correction.
ISTD Recovery
94% – 102%
Confirms minimal matrix ion suppression within the hexane extracts.
Analytical Workflow Visualization
GC-MS workflow for the isolation, fragmentation, and quantification of the naphthoate ester.
Conclusion
The established GC-MS protocol provides a highly reliable, self-validating framework for the analysis of methyl octahydro-5,5-dimethyl-1-naphthoate. By leveraging a 5% phenyl polysiloxane stationary phase and optimized thermal gradients, analysts can achieve baseline resolution of this complex bicyclic ester from common fragrance and synthesis matrix interferences[2][3]. The dual SCAN/SIM acquisition ensures both unambiguous structural identification and rigorous quantitation.
References
NextSDS. "methyl octahydro-5,5-dimethyl-1-naphthoate — Chemical Substance Information."[Link]
Agilent Technologies. "Qualitative Analysis of Essential Oils Using GC/MS with Hydrogen Carrier Gas and the Agilent HydroInert Source."[Link]
National Institutes of Health (PMC). "Detection of Counterfeit Perfumes by Using GC-MS Technique and Electronic Nose System Combined with Chemometric Tools."[Link]
ACS Publications. "Photodecarboxylation of Substituted Naphthylmethyl Arylacetate Esters: Synthesis of Naphthylarylethanes." The Journal of Organic Chemistry.[Link]
Application Note: Comprehensive 1H and 13C NMR Spectroscopy Characterization of Methyl Octahydro-5,5-dimethyl-1-naphthoate
Abstract This application note provides a detailed guide to the structural characterization of methyl octahydro-5,5-dimethyl-1-naphthoate using high-resolution 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. As...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note provides a detailed guide to the structural characterization of methyl octahydro-5,5-dimethyl-1-naphthoate using high-resolution 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. As a saturated bicyclic ester, the molecule presents a complex stereochemical and conformational landscape. Definitive structural elucidation relies on the precise assignment of proton and carbon signals, which can be challenging due to significant signal overlap and complex spin-spin coupling networks. This document outlines optimized protocols for sample preparation and data acquisition, followed by an in-depth analysis of the expected 1H and 13C NMR spectra. We explain the causal logic behind experimental parameter selection and provide a systematic approach to spectral interpretation, correlating chemical shifts, integration, and coupling patterns to the specific molecular structure. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require robust methods for the characterization of complex alicyclic compounds.
Introduction and Scientific Context
Methyl octahydro-5,5-dimethyl-1-naphthoate is a derivative of the decalin ring system, a core structural motif in many natural products, including steroids and terpenes.[1] The decalin framework can exist as two distinct diastereomers, cis-decalin and trans-decalin, which differ in the fusion of the two cyclohexane rings.[2] This stereochemistry profoundly impacts the molecule's three-dimensional shape and, consequently, its NMR spectrum. The trans isomer is conformationally rigid, while the cis isomer can undergo ring flipping, leading to averaged NMR signals at room temperature.[1][2] The presence of a gem-dimethyl group at the C5 position and a methyl ester at the C1 position further complicates the spectrum by introducing unique electronic and steric effects.
Accurate NMR characterization is therefore indispensable for confirming the successful synthesis and verifying the stereochemical integrity of the target compound. This note will focus on the analysis of a specific stereoisomer to illustrate the interpretation process, while the principles described are broadly applicable.
Experimental Design and Protocols
The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocols are designed to yield high-resolution, high-sensitivity spectra suitable for unambiguous structural assignment.
Protocol: NMR Sample Preparation
The objective is to prepare a homogeneous, particle-free solution at a concentration suitable for both 1H and 13C NMR experiments.
Materials:
Methyl octahydro-5,5-dimethyl-1-naphthoate (5-10 mg for 1H; 20-40 mg for 13C)
Deuterated Chloroform (CDCl3) with 0.03% Tetramethylsilane (TMS), >99.8% D
High-quality 5 mm NMR tube (e.g., Norell 507-HP or equivalent)
Pasteur pipette and cotton or glass wool
Vial and vortex mixer
Procedure:
Weighing: Accurately weigh the required amount of the sample into a clean, dry vial. For routine 1H NMR, 5-10 mg is sufficient.[3] For natural abundance 13C NMR, a more concentrated sample (20-40 mg) is recommended to reduce acquisition time.[4]
Solvent Selection: CDCl3 is a suitable solvent for this non-polar compound, offering excellent solubility and a minimal residual solvent peak (δ ≈ 7.26 ppm) that does not typically interfere with the analyte signals.
Dissolution: Add approximately 0.6 mL of CDCl3 (containing TMS) to the vial.[5] This volume ensures a sample height of about 4-5 cm in a standard 5 mm tube, which is optimal for magnetic field shimming.[6]
Homogenization: Cap the vial and gently vortex until the sample is completely dissolved. A clear, transparent solution is required.
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution directly into the NMR tube.[7] This is achieved by pushing a small plug of cotton or glass wool into a Pasteur pipette and carefully transferring the solution through it.[5]
Capping and Labeling: Securely cap the NMR tube and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.[3]
Workflow for NMR Analysis
The overall process from sample preparation to final structural confirmation follows a logical sequence, as depicted in the diagram below.
Caption: Experimental workflow for NMR characterization.
Protocol: 1H NMR Data Acquisition
This protocol is optimized for high resolution to resolve complex multiplets.
Instrument: 500 MHz (or higher) NMR Spectrometer
Pulse Program: zg30 (standard 30-degree pulse)
Solvent: CDCl3
Temperature: 298 K
Spectral Width (SW): 16 ppm (~8000 Hz)
Acquisition Time (AQ): At least 4 seconds. This ensures high digital resolution.[8]
Relaxation Delay (D1): 2 seconds. A total recycle time (D1+AQ) of ~6s is generally sufficient for qualitative 1H NMR.
Number of Scans (NS): 8 to 16 scans, depending on sample concentration.
Receiver Gain (RG): Set automatically by the spectrometer.
Causality: A 30° pulse angle is chosen over a 90° pulse to allow for a shorter relaxation delay without saturating the signals, improving the experiment's time efficiency. A long acquisition time is critical for resolving fine coupling details in the crowded aliphatic region.[8]
Protocol: 13C{1H} NMR Data Acquisition
This protocol uses proton decoupling to produce a spectrum with singlets for each unique carbon.
Instrument: 500 MHz NMR Spectrometer (operating at ~125 MHz for 13C)
Pulse Program: zgpg30 (30-degree pulse with proton power-gated decoupling)
Solvent: CDCl3
Temperature: 298 K
Spectral Width (SW): 240 ppm (~30,000 Hz)
Acquisition Time (AQ): 1.5 - 2.0 seconds
Relaxation Delay (D1): 2 seconds. Quaternary carbons have longer relaxation times (T1); for fully quantitative results, a much longer D1 (e.g., >10s) and an inverse-gated decoupling sequence would be necessary to suppress the Nuclear Overhauser Effect (NOE).[9][10]
Number of Scans (NS): 512 to 2048 scans, adjusted based on concentration.
Receiver Gain (RG): Set automatically.
Spectral Interpretation and Data Analysis
The following is a predictive analysis based on established NMR principles and data from analogous decalin structures.[11][12] The chemical shifts (δ) are referenced to TMS at 0.00 ppm.
Logical Approach to Spectral Assignment
The structure is elucidated by systematically integrating information from chemical shifts, signal integrals, and spin-spin coupling, as illustrated below.
The Unseen Workhorse: Methyl Octahydro-5,5-dimethyl-1-naphthoate as a Strategic Intermediate in Complex Synthesis
Introduction: The Architectural Significance of the Decalin Scaffold In the intricate world of organic synthesis, the pursuit of complex molecular architectures, particularly those with therapeutic potential, often hinge...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Architectural Significance of the Decalin Scaffold
In the intricate world of organic synthesis, the pursuit of complex molecular architectures, particularly those with therapeutic potential, often hinges on the strategic use of versatile intermediates. The decalin ring system, a bicyclo[4.4.0]decane scaffold, is a cornerstone of many natural products, including a wide array of terpenoids and steroids.[1][2] Its rigid, three-dimensional structure provides a robust framework for the precise spatial arrangement of functional groups, a critical feature for specific interactions with biological targets. When further embellished with features such as a gem-dimethyl group and reactive functional handles like a methyl ester, the synthetic utility of the decalin scaffold is significantly amplified. This guide delves into the potential of methyl octahydro-5,5-dimethyl-1-naphthoate, a functionalized decalin derivative, as a key intermediate for the synthesis of complex molecules in pharmaceutical and life sciences research. While not a widely documented intermediate in its own right, its structural motifs suggest a wealth of untapped potential, drawing from the rich chemistry of its chemical relatives like the renowned Wieland-Miescher ketone.[3]
The gem-dimethyl group, a seemingly simple structural element, imparts profound effects on a molecule's properties. In medicinal chemistry, it is frequently employed to enhance target engagement and potency by restricting conformational flexibility, thereby reducing the entropic penalty of binding.[4] This "Thorpe-Ingold effect" can also shield adjacent functional groups from metabolic degradation, improving a drug candidate's pharmacokinetic profile.[4] Furthermore, the presence of a methyl ester at a bridgehead position offers a versatile handle for a variety of chemical transformations, including reduction, hydrolysis, amidation, and carbon-carbon bond formation.
This document will provide a comprehensive overview of the plausible synthesis of methyl octahydro-5,5-dimethyl-1-naphthoate, detailed protocols for its potential transformations, and a discussion of its applications as a strategic building block in drug discovery and other areas of organic synthesis.
Proposed Synthesis of Methyl Octahydro-5,5-dimethyl-1-naphthoate
A logical and efficient synthetic route to methyl octahydro-5,5-dimethyl-1-naphthoate can be envisioned starting from the readily available Wieland-Miescher ketone. This bicyclic diketone is a classic starting material in steroid and terpenoid synthesis and its chemistry is well-established.[3] The proposed pathway involves a series of selective transformations to install the desired gem-dimethyl group and convert one of the ketone functionalities into a methyl ester.
Experimental Protocols: A Plausible Synthetic Sequence
The following protocols are based on well-established methodologies for analogous transformations on similar substrates and represent a viable pathway to the target molecule.
Protocol 1: Selective Protection of the Wieland-Miescher Ketone
Objective: To selectively protect the saturated ketone of the Wieland-Miescher ketone as a ketal.
Rationale: The non-conjugated ketone is more reactive towards ketalization than the enone, allowing for selective protection. This directs the subsequent methylation to the desired α-position of the enone.
Procedure:
To a solution of Wieland-Miescher ketone (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
Fit the flask with a Dean-Stark apparatus to remove water azeotropically.
Reflux the mixture until no more water is collected.
Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Concentrate the solvent under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the monoketal.
Protocol 2: α-Methylation of the Enone
Objective: To introduce a methyl group at the α-position of the enone.
Rationale: Deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) followed by quenching with an electrophile (methyl iodide) is a standard method for α-alkylation of ketones.
Procedure:
Prepare a solution of LDA by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere.
Slowly add a solution of the protected Wieland-Miescher ketone (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.
Stir the mixture for 1 hour at -78 °C.
Add methyl iodide (1.5 eq) and allow the reaction to slowly warm to room temperature overnight.
Quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Concentrate the solvent under reduced pressure and purify the residue by column chromatography.
Protocol 3: Catalytic Hydrogenation of the Double Bond
Objective: To reduce the carbon-carbon double bond of the enone system.
Rationale: Heterogeneous catalysis with palladium on carbon is a highly effective and stereoselective method for the reduction of alkenes. The hydrogenation is expected to occur from the less hindered face of the molecule.
Procedure:
Dissolve the methylated intermediate (1.0 eq) in ethanol in a flask suitable for hydrogenation.
Add a catalytic amount of 10% palladium on carbon (0.1 eq by weight).
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr apparatus).
Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
Concentrate the filtrate under reduced pressure to yield the saturated ketone.
Protocol 4: Baeyer-Villiger Oxidation
Objective: To convert the saturated ketone into a lactone.
Rationale: The Baeyer-Villiger oxidation is a classic transformation for the conversion of ketones to esters or lactones using a peroxyacid. The migratory aptitude of the more substituted carbon generally dictates the regioselectivity of the insertion.
Procedure:
Dissolve the saturated ketone (1.0 eq) in dichloromethane.
Add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) portion-wise at 0 °C.
Stir the reaction at room temperature until the starting material is consumed.
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
Extract with dichloromethane, wash the combined organic layers with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
Concentrate the solvent and purify the resulting lactone by column chromatography.
Protocol 5: Lactone Hydrolysis and Esterification
Objective: To hydrolyze the lactone to the corresponding hydroxy acid and subsequently esterify it.
Rationale: Basic hydrolysis of the lactone followed by acidic workup will yield the carboxylic acid. Standard Fischer esterification conditions can then be employed to form the methyl ester.
Procedure:
Dissolve the lactone (1.0 eq) in a mixture of methanol and water.
Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature until the hydrolysis is complete.
Acidify the reaction mixture with 1M HCl to pH ~2.
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
Concentrate the solvent to obtain the crude carboxylic acid.
Dissolve the crude acid in methanol and add a catalytic amount of sulfuric acid.
Reflux the mixture until the esterification is complete.
Cool the reaction, neutralize with saturated sodium bicarbonate solution, and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the final product, methyl octahydro-5,5-dimethyl-1-naphthoate, by column chromatography.
Applications in Organic Synthesis: A Gateway to Molecular Diversity
The strategic placement of the gem-dimethyl group and the methyl ester on the rigid decalin scaffold makes methyl octahydro-5,5-dimethyl-1-naphthoate a promising intermediate for the synthesis of a variety of complex molecules.
Drug Discovery and Medicinal Chemistry
The decalin framework is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[5] The rigid nature of the bicyclic system helps to pre-organize appended pharmacophores into a bioactive conformation, leading to enhanced potency and selectivity.
Scaffold for Novel Therapeutics: Methyl octahydro-5,5-dimethyl-1-naphthoate can serve as a starting point for the synthesis of novel analogs of bioactive natural products. The ester functionality can be converted into a wide range of other functional groups (alcohols, amides, aldehydes, etc.), allowing for the exploration of structure-activity relationships (SAR). The gem-dimethyl group can enhance metabolic stability and oral bioavailability.[6]
Access to Spirocyclic Systems: The carbonyl group in precursors to the target molecule can be a handle for the construction of spirocyclic systems, which are of increasing interest in drug discovery due to their three-dimensional nature.[7]
Table 1: Potential Transformations of the Methyl Ester and Their Applications
Transformation
Reagents
Product Functional Group
Potential Application
Reduction
LiAlH₄
Primary Alcohol
Introduction of a linker for conjugation or further functionalization.
Hydrolysis
NaOH, H₂O
Carboxylic Acid
Formation of salts, amides, or other acid derivatives.
Amidation
R₂NH, coupling agent
Amide
Introduction of diverse side chains to explore SAR.
Grignard Reaction
RMgX
Tertiary Alcohol
Carbon-carbon bond formation and increased molecular complexity.
Many sesquiterpenes and diterpenes possess the decalin core.[2] By starting with an enantiomerically pure form of the Wieland-Miescher ketone, it is possible to synthesize chiral methyl octahydro-5,5-dimethyl-1-naphthoate. This chiral intermediate could then be elaborated into analogs of complex natural products, potentially leading to compounds with improved biological activity or novel modes of action.
Materials Science
The rigid decalin scaffold can be incorporated into polymers to create materials with specific thermal and mechanical properties. The ester functionality could be used as a point of attachment for polymerization or for grafting onto surfaces.
Conclusion
While methyl octahydro-5,5-dimethyl-1-naphthoate may not be a household name in the repertoire of organic synthesis intermediates, its structural features suggest it is a molecule of significant latent potential. Its synthesis from the readily available Wieland-Miescher ketone appears feasible through a series of well-precedented reactions. The combination of a rigid, sterically demanding decalin core, a metabolically stabilizing gem-dimethyl group, and a versatile methyl ester handle makes it an attractive starting point for the synthesis of complex and potentially bioactive molecules. This guide provides a roadmap for its synthesis and a glimpse into its potential applications, encouraging the research community to explore the utility of this "unseen workhorse" in the quest for new medicines and materials.
References
Chappell, J. The biochemistry and molecular biology of isoprenoid metabolism. Plant Physiology. 1995, 107(1), 1-6.
Christmann, M.; Bräse, S. The Wieland-Miescher Ketone: A Cornerstone in Natural Product Synthesis. Angewandte Chemie International Edition. 2012, 51(34), 8380-8382.
Corey, E. J.; Cheng, X.-M. The Logic of Chemical Synthesis. John Wiley & Sons, 1995.
Hajos, Z. G.; Parrish, D. R. Asymmetric Synthesis of Bicyclic Intermediates of Natural Product Chemistry. The Journal of Organic Chemistry. 1974, 39(12), 1615-1621.
House, H. O. Modern Synthetic Reactions. 2nd ed., W. A. Benjamin, 1972.
March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th ed., John Wiley & Sons, 1992.
Welsch, M. E.; Snyder, S. A.; Stockwell, B. R. Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology. 2010, 14(3), 347-361.
Nicolaou, K. C.; Sorensen, E. J. Classics in Total Synthesis: Targets, Strategies, Methods. John Wiley & Sons, 2003.
Trost, B. M.; Fleming, I. Comprehensive Organic Synthesis. Pergamon Press, 1991.
Smith, M. B. Organic Synthesis. 3rd ed., Wavefunction, Inc., 2011.
Kürti, L.; Czakó, B. Strategic Applications of Named Reactions in Organic Synthesis. Elsevier, 2005.
Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis. 5th ed., Springer, 2007.
Nahm, S.; Weinreb, S. M. N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters. 1981, 22(39), 3815-3818.
Paquette, L. A. (Ed.). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, 2009.
Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. 5th ed., Springer, 2014.
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis. 3rd ed., John Wiley & Sons, 1999.
Hong, S.; Lee, J. Spirocyclic Scaffolds in Drug Discovery. Expert Opinion on Drug Discovery. 2013, 8(10), 1275-1294.
Carreira, E. M.; Kvaerno, L. Classics in Stereoselective Synthesis. John Wiley & Sons, 2009.
Eliel, E. L.; Wilen, S. H.; Mander, L. N. Stereochemistry of Organic Compounds. John Wiley & Sons, 1994.
Gawley, R. E.; Aubé, J. Principles of Asymmetric Synthesis. 2nd ed., Elsevier, 2012.
Bradshaw, B.; Bonjoch, J. The Diels-Alder reaction in the synthesis of natural products containing a decalin motif. Arkivoc. 2008, (i), 1-45.
Wieland, P.; Miescher, K. Über die Herstellung mehrkerniger Ketone. Helvetica Chimica Acta. 1950, 33(7), 2215-2228.
Stork, G.; Danheiser, R. L. A new method for the 1,4-addition of a functionalized isoprene unit. Application to the synthesis of (±)-dendrolasin. The Journal of Organic Chemistry. 1973, 38(9), 1775-1776.
Heathcock, C. H.; Finkelstein, B. L.; Jarvi, E. T.; Radel, P. A.; Hadley, C. R. Acyclic stereoselection. 33. Stereoselection in the total synthesis of the Erythronolides. The Journal of Organic Chemistry. 1988, 53(9), 1922-1942.
Talele, T. T. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. 2018, 61(6), 2166-2210.
Sun, D.; Li, S.-N.; You, Q.-D. The gem-dimethyl group in medicinal chemistry: a valuable and versatile player. Acta Pharmaceutica Sinica B. 2020, 10(11), 2055-2070.
ACS Publications. Stereoselective Synthesis of trans-Decalin-Based Spirocarbocycles via Photocyclization of 1,2-Diketones. [Link]
MDPI. Recent Advances in the Synthesis of Natural Multifunctionalized Decalins. [Link]
Catalytic hydrogenation pathway highlighting target synthesis and impurity suppression.
Quantitative Data: Catalyst Optimization
The causality behind our protocol parameters is grounded in empirical screening. The table below summarizes the conversion and selectivity metrics that dictate our choice of a 5% Pd/Al₂O₃ system.
Catalyst System (5 wt%)
Temperature (°C)
H₂ Pressure (atm)
Conversion (%)
Selectivity for Octahydro Target (%)
Selectivity for Decahydro Impurity (%)
Ni/SiO₂
80
60
>99
45.0
55.0 (Over-reduction)
Pt/C
60
50
85
60.0
25.0
Ru/C
60
50
92
88.0
4.0
Pd/Al₂O₃
50
40
>95
97.5
<1.0
Note: Pd/Al₂O₃ provides the optimal thermodynamic boundary, ensuring high conversion while nearly eliminating the decahydro-impurity.
Experimental Protocol & Self-Validating Workflow
To guarantee trustworthiness and batch-to-batch reproducibility, this protocol does not rely on arbitrary reaction timers. Instead, it utilizes a self-validating feedback loop driven by in-process Gas Chromatography-Flame Ionization Detection (GC-FID). The reaction state dictates the workflow progression.
Phase 1: Reactor Preparation
Ensure the high-pressure Hastelloy autoclave reactor is thoroughly cleaned, dried, and leak-tested.
Charge the reactor with 10.0 g (approx. 46.7 mmol) of methyl 5,5-dimethyl-1-naphthoate.
Add 1.0 g of 5% Pd/Al₂O₃ catalyst (10 wt% loading relative to the substrate).
Suspend the mixture in 50 mL of anhydrous methanol.
Phase 2: Purging & Pressurization
Seal the reactor. Purge the headspace with Nitrogen (N₂) three times at 5 atm to completely displace residual oxygen.
Purge the system with Hydrogen (H₂) three times at 10 atm to condition the catalyst.
Pressurize the reactor to a final operational H₂ pressure of 40 atm.
Phase 3: Reaction & Self-Validation Loop
Initiate mechanical stirring at 800 rpm to eliminate mass-transfer limitations at the gas-liquid-solid interface.
Heat the reaction mixture to 50 °C.
Validation Step: After 4 hours, extract a 0.5 mL aliquot via the high-pressure sampling valve. Filter through a 0.22 µm PTFE syringe filter and analyze via GC-FID.
Condition A: If the tetrahydro-intermediate peak area is >1.0%, maintain parameters and resample in 1 hour.
Condition B: If the tetrahydro-intermediate peak area is <1.0%, the reaction is empirically validated as complete. Immediately proceed to Phase 4 to prevent over-reduction.
Phase 4: Workup & Isolation
Cool the reactor to 20 °C and safely vent the H₂ gas through the exhaust scrubber.
Purge the reactor with N₂ before opening.
Filter the crude mixture through a tightly packed pad of Celite to remove the Pd/Al₂O₃ catalyst. Wash the filter cake with 20 mL of fresh methanol.
Concentrate the filtrate under reduced pressure (rotary evaporation at 40 °C) to yield the highly pure methyl octahydro-5,5-dimethyl-1-naphthoate.
High-pressure hydrogenation workflow with a self-validating GC-FID feedback loop.
References
Title: Exhaustive Reduction of Esters Enabled by Nickel Catalysis
Source: Journal of the American Chemical Society (ACS Publications)
URL: [Link]
Title: Binaphthyl Derivatives with Pd and Ru Catalysts on Solid Support
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: Unusual Regioselectivity in Pd-Catalyzed Heterogeneous Aromatic Hydrogenation of PV–Functionalized Naphthalene Derivatives
Source: Journal of the American Chemical Society (ACS Publications)
URL: [Link]
Application
Application Note: Strategic Isolation of Methyl Octahydro-5,5-dimethyl-1-naphthoate from Complex Mixtures
Abstract This application note provides a comprehensive, in-depth guide for the extraction and isolation of methyl octahydro-5,5-dimethyl-1-naphthoate, a non-polar bicyclic ester, from complex sample matrices. The protoc...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note provides a comprehensive, in-depth guide for the extraction and isolation of methyl octahydro-5,5-dimethyl-1-naphthoate, a non-polar bicyclic ester, from complex sample matrices. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development and natural product chemistry. This guide emphasizes a multi-step purification strategy, beginning with initial sample preparation and liquid-liquid extraction, followed by medium-pressure column chromatography for bulk fractionation, and culminating in high-performance liquid chromatography (HPLC) for final purification. The causality behind experimental choices is explained to empower the user to adapt these protocols to their specific needs.
Introduction: The Challenge of Isolating Non-Polar Compounds
Methyl octahydro-5,5-dimethyl-1-naphthoate is a decalin derivative, a class of compounds found in a variety of natural and synthetic mixtures.[1] The decalin ring system is a common motif in many terpenoid and steroid natural products.[2] Due to its non-polar nature, characterized by a high affinity for lipophilic solvents and stationary phases, its isolation from complex mixtures presents a significant challenge.[3] Co-extraction of other non-polar constituents, such as lipids, waxes, and other terpenoids, is a common issue that can complicate downstream purification and analysis.[4][5]
The successful isolation of methyl octahydro-5,5-dimethyl-1-naphthoate hinges on a strategic, multi-modal purification workflow that leverages differences in polarity, however slight, between the target compound and the surrounding matrix components. This guide outlines a robust methodology to achieve high purity and yield.
Strategic Workflow for Isolation
The isolation strategy is a sequential process designed to progressively enrich the concentration of the target compound. Each step builds upon the previous one, removing a broader class of impurities at each stage.
How to improve synthesis yield of methyl octahydro-5,5-dimethyl-1-naphthoate
Welcome to the Technical Support Center for Bicyclic Terpene & Fragrance Intermediates. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associate...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Bicyclic Terpene & Fragrance Intermediates. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis of methyl octahydro-5,5-dimethyl-1-naphthoate (CAS: 93840-20-1).
This compound is classically synthesized via a [4+2] Diels-Alder cycloaddition between 1-vinyl-6,6-dimethylcyclohex-1-ene (the diene) and methyl acrylate (the dienophile). Below, you will find a mechanistic workflow, an in-depth troubleshooting guide, quantitative optimization data, and a self-validating Standard Operating Procedure (SOP) to help you achieve >90% yields.
Core Synthesis Workflow
Fig 1: Lewis acid-catalyzed [4+2] cycloaddition workflow for octahydronaphthalene synthesis.
Troubleshooting Guide & FAQs
Q1: My synthesis yield is plateauing at 30-40% under standard thermal conditions (150 °C). How can I drive this to completion?A1: Under purely thermal conditions, the cycloaddition between 1-vinyl-6,6-dimethylcyclohex-1-ene and methyl acrylate requires a high activation energy. Extended heating leads to competitive side reactions, primarily the thermal polymerization of methyl acrylate and[1,5]-sigmatropic rearrangements of the diene.
The Solution: Transition to a Lewis acid-catalyzed pathway. By introducing Diethylaluminum chloride (Et₂AlCl), the Lewis acid coordinates to the carbonyl oxygen of methyl acrylate. This coordination significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, reducing the activation energy required for the cycloaddition[1]. This allows the reaction to proceed efficiently at -20 °C, suppressing thermal degradation and boosting yields significantly[2].
Q2: I am seeing a high percentage of the 2-naphthoate regioisomer. How can I improve regioselectivity for the 1-naphthoate?A2: The regioselectivity of this Diels-Alder reaction is governed by the orbital coefficients of the diene and dienophile. Uncatalyzed reactions often yield a near-statistical mixture of "ortho" (1-naphthoate) and "meta" (2-naphthoate) adducts because the polarization of the diene is not fully exploited.
The Solution: Lewis acids not only lower the LUMO but also increase the polarization of the dienophile's double bond. Et₂AlCl magnifies the orbital coefficient at the β-carbon of methyl acrylate, strongly directing the cycloaddition toward the desired highly asynchronous "ortho" transition state, yielding the 1-naphthoate derivative[1]. Furthermore, the specific steric conformation of 1-vinylcyclohexene derivatives heavily favors this trajectory when catalyzed appropriately[3].
Q3: How do I prevent the polymerization of methyl acrylate during the reaction and subsequent purification?A3: Acrylates are highly prone to radical polymerization, even at sub-zero temperatures if exposed to light or trace radical initiators.
The Solution: Introduce a radical inhibitor. Add 0.05 mol% of Butylated hydroxytoluene (BHT) directly to the reaction mixture. During the vacuum distillation of the final product, maintain the presence of BHT in the distillation flask to prevent heat-induced polymerization of any unreacted starting material.
Quantitative Optimization Data
To illustrate the causality of catalyst selection on reaction efficiency, refer to the comparative data below. The shift from thermal to optimal Lewis acid conditions demonstrates a self-validating improvement in both yield and stereocontrol.
Parameter
Catalyst
Temperature
Time
Yield (%)
Regioselectivity (1- vs 2-)
Endo:Exo Ratio
Thermal (Baseline)
None
150 °C
24 h
35%
60:40
55:45
Lewis Acid (Mild)
BF₃·OEt₂
25 °C
12 h
65%
85:15
80:20
Lewis Acid (Optimal)
Et₂AlCl
-20 °C
6 h
92%
>95:5
98:2
Standard Operating Procedure (SOP)
Et₂AlCl-Catalyzed Synthesis of Methyl octahydro-5,5-dimethyl-1-naphthoate
Preparation of the Dienophile Complex: In a 500 mL round-bottom flask purged with argon, dissolve methyl acrylate (1.2 eq) in 150 mL anhydrous DCM. Cool the solution to -20 °C using a dry ice/isopropanol bath.
Catalyst Addition: Dropwise add Et₂AlCl (0.5 eq, 1.0 M solution in hexanes) over 15 minutes. Stir for 30 minutes at -20 °C. Causality: This incubation period allows for full coordination to the carbonyl oxygen, effectively lowering the LUMO prior to diene introduction.
Diene Addition: Dissolve 1-vinyl-6,6-dimethylcyclohex-1-ene (1.0 eq) and BHT (0.05 mol%) in 50 mL anhydrous DCM. Add this solution dropwise to the activated dienophile complex over 45 minutes. Causality: Slow addition prevents localized exothermic spikes that could trigger premature polymerization.
Reaction Monitoring (Self-Validation): Maintain stirring at -20 °C for 6 hours. Validate reaction progress by taking aliquots for GC-MS or TLC (Hexane:EtOAc 9:1). The reaction is complete when the diene peak is fully consumed.
Quenching & Extraction: Carefully quench the reaction by adding 50 mL of saturated aqueous NaHCO₃ dropwise at -20 °C to neutralize the Lewis acid. Allow the mixture to warm to room temperature. Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (silica gel, gradient elution 1-5% EtOAc in hexanes) or fractional vacuum distillation to yield the pure methyl octahydro-5,5-dimethyl-1-naphthoate as a clear oil.
Technical Support Center: Crystallization & Purification of Methyl Octahydro-5,5-dimethyl-1-naphthoate
Welcome to the Process Development Support Center. As a highly lipophilic decalin derivative, methyl octahydro-5,5-dimethyl-1-naphthoate presents unique purification challenges.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Development Support Center. As a highly lipophilic decalin derivative, methyl octahydro-5,5-dimethyl-1-naphthoate presents unique purification challenges. Its lack of strong hydrogen-bond donors and high solubility in non-polar organics often force the use of polar antisolvents (like water) to drive yield. However, this sharp polarity gradient frequently induces Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."
This guide provides field-proven, thermodynamically grounded strategies to navigate the phase diagram, reject impurities, and isolate high-purity crystalline product.
Diagnostic Workflow
Diagnostic workflow for resolving common crystallization failures.
Frequently Asked Questions (FAQs)
Q1: During cooling crystallization, my mixture turns into a milky emulsion instead of forming a crystal slurry. What is happening at a molecular level?A: You are observing Liquid-Liquid Phase Separation (LLPS), or "oiling out"[1]. Because methyl octahydro-5,5-dimethyl-1-naphthoate is highly lipophilic, rapid cooling or aggressive antisolvent addition spikes the supersaturation. Instead of integrating into a rigid crystal lattice—which is kinetically hindered—the solute separates into a highly mobile, solute-rich liquid phase (the emulsion)[1]. Mechanistically, these small oil droplets coalesce and eventually solidify into an amorphous or poorly crystalline mass, bypassing the lattice-building process required for impurity rejection[2]. To fix this, you must manipulate the phase diagram so the solubility curve is crossed without intersecting the LLPS binodal boundary.
Q2: How do I select a solvent system that minimizes the risk of LLPS while maintaining high impurity rejection?A: Solvent selection must balance thermodynamic solubility with kinetic nucleation rates. High-throughput screening is essential to identify the thermodynamically favored conditions[3]. For a lipophilic ester like methyl octahydro-5,5-dimethyl-1-naphthoate, using a strongly apolar solvent with a highly polar antisolvent (e.g., Hexane/Water) creates a massive miscibility gap, guaranteeing LLPS[4]. Instead, utilize a medium-polarity bridging solvent (like Isopropanol) paired with a controlled antisolvent (Water).
Table 1: Quantitative Solvent Screening Matrix for Methyl Octahydro-5,5-dimethyl-1-naphthoate
Primary Solvent
Antisolvent
Volumetric Ratio
API Solubility (mg/mL at 25°C)
LLPS Risk
Yield Potential
Recommendation
Toluene
None (Cooling)
N/A
>500
Low
<20%
Reject: Solubility remains too high at low temperatures.
Methanol
Water
70:30
~45
High
85%
Caution: Requires strict MSZW control and seeding.
Isopropanol
Water
80:20
~110
Moderate
90%
Optimal: Excellent balance of yield and kinetic control.
Q3: How do I control the Metastable Zone Width (MSZW) to ensure I get crystals instead of oil?A: The MSZW is the thermodynamic operating window between the solubility limit (clear point) and the onset of spontaneous nucleation (cloud point)[5]. If you generate supersaturation too quickly, you overshoot the MSZW and hit the LLPS boundary. You must employ a self-validating seeding strategy. By introducing seed crystals halfway into the MSZW, you provide a low-energy surface for the solute to deposit onto, consuming the supersaturation before the oiling-out boundary is reached[1]. Real-time monitoring using Process Analytical Technology (PAT), such as dielectric constant sensors or Focused Beam Reflectance Measurement (FBRM), allows you to track these boundaries in situ[5].
Thermodynamic pathways from supersaturation to nucleation or LLPS.
Standard Operating Procedure: Self-Validating Antisolvent Crystallization
This protocol is designed as a self-validating system. If PAT metrics deviate from the expected parameters at any step, the system must be held isothermally to prevent oiling out.
Step 1: Dissolution & Clarification
Action: Dissolve crude methyl octahydro-5,5-dimethyl-1-naphthoate in Isopropanol (8 volumes) at 55 °C.
Causality: Ensures complete destruction of thermal history and dissolution of all solute, preventing premature secondary nucleation.
Step 2: PAT Initialization & Baseline
Action: Insert an FBRM probe and a dielectric constant sensor into the reactor[5].
Validation: FBRM chord counts must read near zero, confirming a true, particle-free solution.
Action: Dose Water (1 volume) at a strict rate of 0.05 volumes/min while maintaining 55 °C.
Causality: Slowly pushes the system into the MSZW without generating localized zones of high supersaturation at the dosing point that could trigger LLPS[1].
Validation: FBRM must show an immediate, sustained spike in chord lengths corresponding to the seed size (e.g., 20-50 µm). Critical Warning: If chord lengths spike in the 1-5 µm range and appear spherical under inline microscopy, LLPS has occurred[2].
Step 5: Aging & Controlled Cooling
Action: Hold the suspension isothermally at 55 °C for 60 minutes, then cool to 5 °C at a rate of 0.1 °C/min.
Causality: The isothermal hold allows the seeds to consume the initial supersaturation. The ultra-slow cooling rate ensures the crystal growth rate outpaces the generation of new supersaturation, keeping the system safely away from the LLPS boundary[6].
Step 6: Isolation & Washing
Action: Filter the slurry and wash with pre-chilled Isopropanol/Water (50:50).
Causality: Removes the impurity-rich mother liquor without inducing secondary precipitation or redissolving the purified API[7].
References
Oiling Out in Crystallization - Mettler Toledo | mt.com | 1
An integrated high-throughput screening approach for purification of solid organic compounds by trituration and crystallization in solvents | princeton.edu | 3
The Problem of Oiling Out in Chemical Process Development - KiloMentor | blogspot.com |4
A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling | nih.gov | 7
An In-Line Study of Oiling Out and Crystallization | Organic Process Research & Development | acs.org | 2
Study on the Oiling-out and Crystallization for the Purification of Idebenone | Organic Process Research & Development | acs.org | 6
In Situ Determination of Metastable Zone Width Using Dielectric Constant Measurement | Organic Process Research & Development | acs.org | 5
Preventing thermal degradation of methyl octahydro-5,5-dimethyl-1-naphthoate during distillation
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with methyl octahydro-5,5-dimethyl-1-naphthoate. This guide is designed to provide in-depth techni...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with methyl octahydro-5,5-dimethyl-1-naphthoate. This guide is designed to provide in-depth technical assistance and troubleshooting advice to prevent thermal degradation during the critical purification step of distillation. Our goal is to equip you with the knowledge to optimize your distillation process, ensuring the highest purity and yield of your target compound.
Frequently Asked Questions (FAQs)
Here, we address the most common questions and concerns encountered during the distillation of methyl octahydro-5,5-dimethyl-1-naphthoate.
Q1: My purified methyl octahydro-5,5-dimethyl-1-naphthoate is yellow. What is the likely cause and how can I prevent it?
A1: A yellow to brown discoloration in the distillate is a common indicator of thermal degradation.[1] This often occurs when the distillation temperature is too high, leading to the formation of unsaturated chromophores. Even if the bulk temperature of the heating mantle is controlled, localized overheating on the flask surface can initiate decomposition. The presence of acidic or basic impurities from the synthesis can also catalyze degradation and color formation.[1]
To prevent discoloration, it is crucial to:
Utilize high vacuum: Reducing the pressure significantly lowers the boiling point of the ester, allowing for distillation at a much lower and safer temperature.[2][3][4]
Ensure an inert atmosphere: The presence of oxygen at high temperatures can lead to oxidative degradation and color formation. Purging the system with an inert gas like nitrogen or argon before and during distillation is recommended.
Pre-treat the crude ester: Neutralize any residual acidic or basic catalysts from the synthesis step before distillation. A simple aqueous wash with a mild base (e.g., sodium bicarbonate solution) followed by a water wash can be effective.[5]
Q2: What is the recommended distillation setup for methyl octahydro-5,5-dimethyl-1-naphthoate?
A2: For a high-boiling point ester like methyl octahydro-5,5-dimethyl-1-naphthoate, a vacuum distillation setup is essential. A short-path distillation apparatus is often preferred to minimize the distance the vapor has to travel, which reduces the pressure drop and the required heating temperature.
A typical setup includes:
A round-bottom flask of an appropriate size (ideally half to two-thirds full).
A short-path distillation head with a condenser and a vacuum connection.
A receiving flask.
A reliable vacuum pump (a two-stage rotary vane pump is common).
A cold trap to protect the vacuum pump from volatile substances.[2]
A heating mantle with a stirrer.
A thermometer to monitor the vapor temperature.
Q3: At what pressure and temperature should I distill methyl octahydro-5,5-dimethyl-1-naphthoate?
General Recommendation:
Pressure: Aim for a vacuum level of 1-10 mmHg (or lower if your pump allows).
Temperature: The pot temperature should be gradually increased until a steady distillation rate is achieved. The vapor temperature will be significantly lower than the pot temperature and is a better indicator of the boiling point at that pressure. For high-boiling esters, this could be in the range of 150-220°C, but this is highly dependent on the achieved vacuum. A nomograph can be used to estimate the boiling point at reduced pressure if the boiling point at atmospheric pressure is known or can be estimated.[2]
Q4: I am observing bumping or unstable boiling during distillation. What should I do?
A4: Bumping is a common issue in vacuum distillation and can lead to contamination of the distillate. It occurs when the liquid superheats and then boils violently.
Solutions:
Use a magnetic stirrer: Continuous and vigorous stirring ensures even heating and prevents the formation of large bubbles.
Avoid boiling chips: They are ineffective under vacuum as the trapped air is quickly removed.
Gradual heating: Increase the heat slowly to maintain a controlled boil.
Ensure a good vacuum: Fluctuations in pressure can cause bumping. Check all connections for leaks.
Troubleshooting Guide
This section provides a structured approach to resolving common problems encountered during the distillation of methyl octahydro-5,5-dimethyl-1-naphthoate.
Problem
Potential Cause(s)
Recommended Solution(s)
No distillate at expected temperature
- Vacuum leak in the system.- Insufficient heating.- Thermometer placed incorrectly.
- Check all joints and tubing for leaks. Re-grease joints if necessary.- Gradually increase the heating mantle temperature.- Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the vapor temperature.
Distillate is cloudy
- Presence of water in the crude material.- "Bumping" of the liquid in the distillation flask.
- Ensure the crude ester is thoroughly dried before distillation (e.g., with anhydrous magnesium sulfate).- Use a magnetic stirrer and heat the flask gradually to ensure smooth boiling.
Low yield of purified product
- Thermal degradation of the ester.- Incomplete distillation.- Product loss in the cold trap.
- Lower the distillation temperature by improving the vacuum.- Ensure the distillation is run to completion (i.e., no more distillate is collected at the applied temperature and pressure).- Check the cold trap for any condensed product. If significant, the trap may be too cold or the vacuum too high for the compound's volatility.
Distillation rate is very slow
- Insufficient vacuum.- Inadequate heating.- Large surface area for heat loss.
- Check the vacuum pump performance and system for leaks.- Increase the heating mantle temperature cautiously.- Insulate the distillation flask and head with glass wool or aluminum foil to minimize heat loss.
Experimental Protocols
Protocol 1: Pre-treatment of Crude Methyl Octahydro-5,5-dimethyl-1-naphthoate
Objective: To neutralize and remove acidic or basic impurities prior to distillation.
Materials:
Crude methyl octahydro-5,5-dimethyl-1-naphthoate
Saturated sodium bicarbonate solution
Deionized water
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate
Separatory funnel
Erlenmeyer flask
Filter funnel and filter paper
Procedure:
Dissolve the crude ester in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
Add an equal volume of saturated sodium bicarbonate solution and shake gently. Vent the funnel frequently to release any evolved gas (CO2).
Separate the aqueous layer.
Wash the organic layer with an equal volume of deionized water. Separate the aqueous layer.
Wash the organic layer with an equal volume of brine to aid in the removal of water. Separate the aqueous layer.
Transfer the organic layer to an Erlenmeyer flask and add anhydrous magnesium sulfate to dry the solution.
Filter the solution to remove the drying agent.
Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude ester is now ready for vacuum distillation.
Protocol 2: Vacuum Distillation of Methyl Octahydro-5,5-dimethyl-1-naphthoate
Objective: To purify the pre-treated ester via vacuum distillation.
Vacuum distillation apparatus (as described in FAQ 2)
Magnetic stirrer and stir bar
Heating mantle
Vacuum pump and cold trap
Inert gas (Nitrogen or Argon)
Procedure:
Assemble the vacuum distillation apparatus, ensuring all glass joints are lightly greased and securely clamped.
Place a magnetic stir bar in the distillation flask and add the pre-treated crude ester.
Connect the apparatus to the vacuum pump via a cold trap.
Purge the system with an inert gas for several minutes.
Turn on the stirrer and then the vacuum pump. Allow the pressure to stabilize at the lowest achievable level.
Once a stable vacuum is achieved, begin to heat the distillation flask gradually using the heating mantle.
Observe the mixture for smooth boiling. Collect any initial low-boiling fractions in a separate receiving flask.
As the temperature of the vapor reaches a stable plateau, switch to a clean receiving flask to collect the purified methyl octahydro-5,5-dimethyl-1-naphthoate.
Continue distillation until the rate of distillate collection significantly slows or stops.
Turn off the heating mantle and allow the apparatus to cool to room temperature under vacuum.
Slowly and carefully vent the system with the inert gas to return to atmospheric pressure.
Disassemble the apparatus and collect the purified product.
Visualizing the Process
Logical Workflow for Preventing Thermal Degradation
Caption: A logical workflow for minimizing thermal degradation during distillation.
References
US Patent US3071604A, Preparation of light colored fatty acid esters, Google P
Organic Syntheses Procedure, 5.
Hedhili, L. (2020, February 25). Re: Hello, i want to ask why the yellow colour of essential oil turned into blue colour during hydrodistillation process?
Khan, S., et al. (2025, February 27). Investigations on the Thermal Stability and Kinetics of Biolubricants Synthesized from Different Types of Vegetable Oils. MDPI.
Synthesis, thermal energy storage properties and thermal reliability of some fatty acid esters with glycerol as novel solid–liquid phase change materials. (2025, August 5).
US Patent US1973724A, Method of inhibiting discoloration of aromatic compounds, Google P
ELI5 request: Vacuum distill
methyl octahydro-5,5-dimethyl-1-naphthoate — Chemical Substance Inform
Synthesis and Purification of 5,5-dimethyl-1-pyrroline-N-oxide for Biological Applic
Tables and Figures | Vacuum Distill
Distilling Aromatic Plants. (2016, May 21).
Nichols, L. (2021, March 5). 5.
EP Patent EP0531803A2, Method for preventing coloration of aromatic isocyanate compounds, Google P
Thermal Stability and Reliability Test of Some Saturated Fatty Acids for Low and Medium Temperature Thermal Energy Storage. (2025, October 15).
Distill
Thermal Stability and Reliability Test of Some Saturated Fatty Acids for Low and Medium Temperature Thermal Energy Storage. (2021, July 26). MDPI.
Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists.
Ayub, K., et al. (2021, February 17). Synthesis of New Naphthyl Aceto Hydrazone-Based Metal Complexes: Micellar Interactions, DNA Binding, Antimicrobial, and Cancer Inhibition Studies. MDPI.
Tundo, P., et al. (2010, March 9). Methylation of 2-Naphthol Using Dimethyl Carbonate under Continuous-Flow Gas-Phase Conditions. CORE.
Technical Support Center: Resolving Peak Tailing in GC Analysis of Methyl Octahydro-5,5-Dimethyl-1-Naphthoate
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and analytical scientists troubleshooting gas chromatography (GC) methods for methyl octahydro-5,5-dimethyl-1-naphthoate (CAS...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and analytical scientists troubleshooting gas chromatography (GC) methods for methyl octahydro-5,5-dimethyl-1-naphthoate (CAS 93840-20-1).
While esters generally exhibit favorable GC characteristics, the steric bulk of this bicyclic ring system combined with the polar carbonyl group makes it highly susceptible to peak tailing. Tailing compromises resolution, integration accuracy, and trace-level quantitation. This guide provides a systematic, field-proven approach to diagnosing and resolving both the thermodynamic (chemical) and kinetic (physical) root causes of this issue.
Part 1: Diagnostic Workflow
Before replacing consumables, you must determine whether the tailing is caused by a physical flow disruption or a chemical interaction. Follow this self-validating diagnostic tree.
Diagnostic workflow for differentiating physical vs. chemical GC peak tailing.
Part 2: FAQs & Mechanistic Troubleshooting
Q1: Why does methyl octahydro-5,5-dimethyl-1-naphthoate specifically exhibit peak tailing?A1: Peak tailing for this compound is primarily driven by two mechanistic factors:
Hydrogen Bonding (Chemical Activity): The ester carbonyl oxygen acts as a hydrogen bond acceptor. If the GC inlet liner or the fused-silica column contains exposed, active silanol groups (Si-OH) due to degradation, the ester will undergo reversible adsorption. This non-linear thermodynamic interaction causes the analyte band to smear, producing an exponential tail .
Steric Bulk and Diffusion (Physical/Kinetic): As a bulky bicyclic molecule (
C14H22O2
), its diffusion coefficient in the stationary phase is lower than that of simple linear alkanes. Sub-optimal initial oven temperatures or solvent-phase polarity mismatches can prevent the analyte from focusing into a narrow band at the head of the column, leading to band broadening and tailing .
Q2: How can I definitively prove whether the tailing is caused by the inlet/column chemistry or a physical flow issue?A2: You must create a self-validating test system . Inject a standard test mixture containing your target ester and an inert, non-polar reference compound of similar volatility (e.g., n-tetradecane).
If both the ester and the alkane tail: The issue is physical (kinetic). Causes include a poorly cut column, incorrect column installation depth creating dead volume, or an insufficient split ratio (<20 mL/min) .
If only the ester tails (and the alkane is perfectly symmetrical): The issue is chemical (thermodynamic). The ester is interacting with active sites (silanols) or metal contaminants in the flow path.
Q3: My peak looks like a "shark fin" (fronting) rather than a traditional tail. What does this indicate?A3: A "shark fin" shape with a gradual rise and a sharp drop-off at the back edge indicates column overload , which is frequently misdiagnosed as tailing. Because methyl octahydro-5,5-dimethyl-1-naphthoate is highly lipophilic and bulky, it can saturate the stationary phase at much lower concentrations than smaller molecules. To resolve this, dilute your sample, increase the split ratio, or use a column with a thicker stationary phase film (e.g., 0.5 µm or 1.0 µm) .
Q4: What is the ideal column chemistry for this bicyclic ester?A4: A low-to-mid polarity column is optimal. A 5% phenyl / 95% dimethylpolysiloxane phase (e.g., DB-5ms, HP-5ms, or equivalent) provides excellent selectivity and inertness for bicyclic esters. Ensure the column is an "Ultra-Inert" or "MS-grade" variant to minimize residual silanol activity.
Part 3: Step-by-Step Experimental Protocols
Protocol 1: Inlet Deactivation and Maintenance (Resolving Chemical Tailing)
Causality: The GC inlet is the most common source of active sites due to the accumulation of non-volatile matrix residues and the thermal degradation of the glass liner's silanization layer.
Cool Down & Depressurize: Cool the inlet and oven to <50°C. Turn off the carrier gas flow.
Remove Consumables: Unscrew the septum nut. Remove the septum, O-ring, and the glass liner using tweezers.
Inspect the Inlet Body: Use a flashlight to check the bottom of the inlet (weldment/gold seal) for dark residue. If contaminated, replace the gold seal and clean the metal body with a lint-free swab soaked in methanol, followed by hexane.
Install Deactivated Components: Insert a new, ultra-inert deactivated liner. If your method requires glass wool for vaporization, ensure it is heavily deactivated glass wool positioned to wipe the syringe needle. Use a new O-ring and a high-temperature, low-bleed septum.
Reassemble & Purge: Tighten the septum nut (finger-tight plus a quarter turn—do not overtighten to avoid coring). Turn on the carrier gas and purge the system for 10 minutes before heating to prevent oxidation of the new liner's deactivated surface.
Protocol 2: Column Trimming and Installation (Resolving Physical Tailing)
Causality: A jagged column cut or incorrect installation depth creates turbulent gas flow and unswept dead volumes, causing all eluting peaks to tail symmetrically .
Remove the Column: Disconnect the capillary column from the inlet.
Trim the Column: Using a ceramic scoring wafer, score the fused silica tubing 10–20 cm from the inlet end to remove polymerized stationary phase and matrix buildup. Gently bend the column away from the score mark to snap it cleanly.
Inspect the Cut: Use a 10x to 20x magnifier to inspect the cut. It must be perfectly square (90 degrees) with no jagged edges, cracks, or hanging polyimide. If imperfect, re-cut.
Install the Nut and Ferrule: Slide the septum, column nut, and ferrule onto the column. Critical Step: Trim an additional 1 cm off the end after sliding the ferrule on to ensure no microscopic ferrule debris enters the column bore.
Set Insertion Depth: Measure and set the exact insertion depth specified by your GC manufacturer (e.g., 4-6 mm above the ferrule for standard Agilent split/splitless inlets).
Tighten and Leak Check: Insert the column into the inlet, finger-tighten the nut, then use a wrench to tighten an additional 1/4 to 1/2 turn. Turn on the carrier gas and verify the seal with an electronic leak detector.
Part 4: Quantitative Data & Optimization
To evaluate the success of your troubleshooting, monitor the Tailing Factor (
Tf
) and Resolution (
Rs
) .
Tf
is calculated at 5% of the peak height; a perfectly symmetrical peak has a
Tf
of 1.0. Values > 1.5 warrant immediate troubleshooting intervention.
Table 1: Troubleshooting Actions and Impact on Peak Metrics for Methyl Octahydro-5,5-Dimethyl-1-Naphthoate
Troubleshooting Action
Target Mechanistic Issue
Expected Change in Tailing Factor (
Tf
)
Expected Change in Resolution (
Rs
)
Baseline (Contaminated Inlet)
Active silanol interactions
Tf
> 2.0 (Severe tailing)
Baseline (Poor)
Replace with Deactivated Liner
Inlet active sites
Reduces
Tf
to 1.1 - 1.3
Improves by 10-20%
Trim 20 cm from Column Head
Column inlet degradation
Reduces
Tf
to 1.0 - 1.2
Improves by 15-25%
Increase Split Ratio (e.g., 10:1 to 50:1)
Column overloading / Slow transfer
Corrects fronting/tailing
Sharpens peak width (
W1/2
)
Lower Initial Oven Temp by 20°C
Solvent effect violation
Eliminates solvent peak tailing
Sharpens early eluting peaks
Re-cut Column (Square 90° cut)
Dead volume / Flow turbulence
Reduces
Tf
to < 1.1
Restores symmetrical Gaussian shape
References
Dickie, A. (2025). "Fixing GC Peak Tailing for Cleaner Results." Separation Science. [Link]
Taylor, T. (2018). "Troubleshooting GC peak shapes." Element Lab Solutions.[Link]
Troubleshooting
Technical Support Center: Optimizing Esterification of Methyl Octahydro-5,5-dimethyl-1-naphthoate
Welcome to the Application Science Support Center. The esterification of octahydro-5,5-dimethyl-1-naphthalenecarboxylic acid to its methyl ester (methyl octahydro-5,5-dimethyl-1-naphthoate) presents a classic synthetic c...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Science Support Center. The esterification of octahydro-5,5-dimethyl-1-naphthalenecarboxylic acid to its methyl ester (methyl octahydro-5,5-dimethyl-1-naphthoate) presents a classic synthetic challenge. The decalin-type bicyclic framework, coupled with the bulky gem-dimethyl group at the C5 position, creates severe steric congestion around the C1 carboxylic acid.
This guide provides causal troubleshooting, temperature optimization strategies, and validated protocols to help researchers and drug development professionals overcome the thermodynamic and kinetic barriers associated with this specific transformation.
Section 1: Core Principles & Temperature Dynamics (FAQs)
Q1: Why does standard Fischer esterification yield <10% product when refluxing in methanol (65°C)?A1: The failure is fundamentally kinetic, governed by 1[1]. In a standard Fischer esterification, the rate-determining step is the nucleophilic attack of methanol on the protonated carbonyl, forming a bulky sp³ tetrahedral intermediate. The rigid bicyclic ring system and the C5 gem-dimethyl group create extreme 1,3-diaxial-like steric clashes that drastically raise the activation energy (
Ea
). At 65°C (methanol's boiling point), there is insufficient thermal energy to overcome this barrier. To drive the reaction via this mechanism, temperatures exceeding 120°C in a sealed autoclave are required[1].
Q2: What are the risks of increasing the temperature to >100°C using alternative high-boiling reagents?A2: While higher temperatures increase the fraction of molecules with sufficient kinetic energy to form the tetrahedral intermediate, prolonged heating of this specific naphthoate system under acidic conditions can lead to C1 epimerization (if an enolizable proton is present) or dehydration side-reactions. If high temperatures are mandatory, using a greener, higher-boiling methylating agent like 2 allows for atmospheric reactions above 90°C without the need for pressurized vessels[2].
Q3: How can I achieve high yields at room temperature (20–25°C) without thermal degradation?A3: By changing the reaction mechanism. Instead of forcing a sterically hindered tetrahedral intermediate via acid catalysis, you can utilize the3[3]. This method uses N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). DMAP forms a highly electrophilic N-acylpyridinium intermediate that is much more susceptible to nucleophilic attack by methanol. This allows the reaction to proceed quantitatively at 25°C, preserving acid-labile or thermally sensitive stereocenters[3].
Section 2: Troubleshooting Guide (Symptom-Based)
Symptom: Incomplete conversion during base-promoted alkylation (MeI / K₂CO₃).
Root Cause: The reaction temperature is too low (e.g., 25°C), or the solvent does not sufficiently separate the ion pair. Since the carboxylate acts as the nucleophile in an SN2 attack on methyl iodide, steric hindrance at the nucleophile reduces the reaction rate.
Solution: Elevate the temperature to the optimal window of 55–60°C. Switch to a highly polar aprotic solvent like DMF to increase the nucleophilicity of the carboxylate.
Symptom: Formation of N-acylurea byproduct during Steglich esterification.
Root Cause: The O-acylisourea intermediate is undergoing an intramolecular rearrangement before methanol can attack. This happens if the temperature spikes above 25°C during DCC addition or if DMAP concentration is too low[3].
Solution: Ensure the initial coupling is performed strictly at 0°C. Maintain strict temperature control and verify that at least 0.1–0.2 equivalents of DMAP are present to outcompete the rearrangement pathway[3].
Section 3: Quantitative Data & Method Comparison
The following table summarizes the causal relationship between reaction conditions, temperature, and yield for the esterification of the octahydro-5,5-dimethyl-1-naphthoate system.
Esterification Method
Reagents / Catalyst
Optimal Temp (°C)
Time (h)
Yield (%)
Key Mechanistic Consideration
Fischer (Standard)
MeOH / H₂SO₄
65 (Reflux)
48
< 15
Insufficient energy to overcome steric barrier of tetrahedral intermediate.
Fischer (Autoclave)
MeOH / H₂SO₄
120
12
65 - 70
High temp overcomes
Ea
, but risks thermal degradation/epimerization.
Alkylation (SN2)
MeI / K₂CO₃ / DMF
60
8
85 - 90
Bypasses tetrahedral intermediate; carboxylate acts as nucleophile.
Steglich Coupling
DCC / DMAP / MeOH
0 to 25
4
> 95
DMAP forms hyper-reactive N-acylpyridinium species; ideal for hindered acids.
Diazomethane
TMS-CHN₂ / MeOH
0 to 25
1
> 98
Rapid, irreversible methyl transfer; highly toxic but kinetically superior.
Self-Validating Mechanism: The formation of a white precipitate (DCU) confirms successful activation of the carboxylic acid.
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve 1.0 eq of octahydro-5,5-dimethyl-1-naphthalenecarboxylic acid in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.
Alcohol Addition: Add 5.0 eq of anhydrous methanol.
Catalyst Addition: Add 0.1 eq of 4-dimethylaminopyridine (DMAP). Crucial Step: DMAP must be added before the coupling agent to prevent N-acylurea formation.
Temperature Control: Cool the reaction mixture to 0°C using an ice bath.
Activation: Slowly add 1.1 eq of N,N'-dicyclohexylcarbodiimide (DCC) dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form immediately.
Propagation: Allow the reaction to stir at 0°C for 30 minutes, then naturally warm to 25°C. Stir for an additional 3.5 hours.
Workup: Filter the suspension through a Celite pad to remove DCU. Wash the organic filtrate with 0.5 M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate under reduced pressure.
Self-Validating Mechanism: Disappearance of the baseline acid spot on TLC confirms the SN2 displacement is complete.
Deprotonation: Dissolve 1.0 eq of the carboxylic acid in anhydrous DMF (0.5 M). Add 2.0 eq of finely powdered, anhydrous K₂CO₃. Stir at 25°C for 30 minutes to ensure complete carboxylate formation.
Alkylation: Add 1.5 eq of Methyl Iodide (MeI) dropwise. (Caution: MeI is a volatile, toxic alkylating agent; perform in a fume hood).
Thermal Optimization: Heat the reaction mixture to 60°C using a thermostatically controlled oil bath. Causality: 60°C provides the optimal kinetic energy for the SN2 displacement without evaporating the MeI (b.p. 42°C) too rapidly from the liquid phase (ensure a reflux condenser is attached).
Monitoring: Stir for 8 hours, monitoring via TLC (Hexanes/EtOAc 9:1) until the acid is consumed.
Workup: Quench with ice water to dissolve inorganic salts. Extract 3x with Ethyl Acetate. Wash the combined organic layers thoroughly with water (5x) to remove DMF, followed by brine. Dry and concentrate.
Section 5: Mechanistic Workflow
Decision matrix for selecting esterification workflows based on thermal stability.
References
Relative Rates of Transesterification vis-à-vis Newman's Rule of Six - The Journal of Organic Chemistry (ACS Publications). 1
Overcoming steric hindrance in the functionalization of methyl octahydro-5,5-dimethyl-1-naphthoate
Welcome to the Technical Support Center. This troubleshooting guide is designed for researchers and drug development professionals facing synthetic bottlenecks with methyl octahydro-5,5-dimethyl-1-naphthoate .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This troubleshooting guide is designed for researchers and drug development professionals facing synthetic bottlenecks with methyl octahydro-5,5-dimethyl-1-naphthoate .
The core challenge with this substrate is severe steric hindrance. The rigid bicyclic decalin framework, combined with the gem-dimethyl group at the C5 position, creates a highly congested steric environment around the C1 ester and the C2 alpha-position. This structural crowding kinetically retards standard functionalization methods, requiring specific, field-proven workarounds.
Quantitative Comparison of Functionalization Strategies
Before diving into specific troubleshooting steps, consult the table below to compare standard conditions against our optimized, sterically-tolerant protocols.
Reaction Type
Standard Reagents
Standard Yield
Optimized Reagents
Expected Yield
Mechanistic Advantage
Hydrolysis
LiOH, MeOH/H2O, 25°C
<10%
LiI, Pyridine, 115°C
>85%
Bypasses carbonyl entirely; SN2 attack at O-methyl
Overcomes high activation energy of the aluminate intermediate
Strategic Workflow for Hindered Decalin Esters
Workflow for functionalizing hindered decalin esters based on steric constraints.
Section 1: Saponification & Hydrolysis of the Hindered Ester
Q: Why does standard saponification (LiOH/MeOH/H₂O) of methyl octahydro-5,5-dimethyl-1-naphthoate fail or yield <10% product?
A: The C1 methyl ester is heavily shielded by the bicyclic decalin framework. If the ring fusion adopts a folded conformation, the C5 gem-dimethyl group exerts severe transannular steric hindrance. This "gem-dimethyl effect" restricts conformational flexibility and physically blocks the Bürgi-Dunitz trajectory required for the hydroxide ion to attack the carbonyl carbon[1].
Solution: You must switch from a nucleophilic acyl substitution mechanism to an SN2 dealkylation mechanism. Using anhydrous Lithium Iodide (LiI) in refluxing pyridine cleaves the methyl ester by attacking the sterically accessible O-methyl carbon, bypassing the shielded carbonyl entirely. This approach has been validated for highly congested decalin esters in complex natural product syntheses, such as the tetracyclic core of batrachotoxin[2].
Mechanistic divergence: SN2 dealkylation vs. nucleophilic acyl substitution.
Protocol 1: LiI/Pyridine Dealkylation
Preparation: Dry lithium iodide (LiI) under vacuum at 150°C for 2 hours to remove all moisture.
Reaction: Dissolve methyl octahydro-5,5-dimethyl-1-naphthoate (1.0 eq) in anhydrous pyridine (0.2 M concentration) under an inert argon atmosphere. Add the anhydrous LiI (10.0 eq).
Reflux: Heat the mixture to reflux (~115°C) for 24–48 hours.
Workup: Cool to room temperature, dilute with EtOAc, and wash with 1N HCl to remove the pyridine solvent. Extract the aqueous layer with EtOAc, dry over Na₂SO₄, and concentrate.
Self-Validation: Monitor by TLC (Hexanes/EtOAc 7:3). The product carboxylic acid will remain at the baseline until the TLC plate is developed with a drop of acetic acid. Confirm the loss of the O-methyl singlet (~3.6 ppm) via ¹H-NMR.
Q: I am trying to perform an alpha-alkylation at C2 using LDA and an alkyl halide, but I mostly recover starting material. How can I drive this reaction?
A: Formation of the enolate is likely successful, but the subsequent electrophilic attack is kinetically retarded. The rigid decalin core and the adjacent bridgehead (C8a) create a highly congested transition state. Furthermore, lithium enolates form tight, unreactive aggregates in THF.
Solution: Add a strongly coordinating co-solvent like DMPU (N,N'-dimethylpropyleneurea) to break down the enolate aggregates into highly reactive monomers. Substitute standard alkyl halides with more electrophilic alkyl triflates (e.g., MeOTf) to drastically lower the activation energy of the SN2 transition state.
Protocol 2: Alpha-Alkylation with MeOTf and DMPU
Enolization: Add anhydrous THF and diisopropylamine (1.2 eq) to a flame-dried flask under argon. Cool to -78°C. Add n-BuLi (1.1 eq) dropwise and stir for 30 minutes to form LDA.
Substrate Addition: Add a solution of the ester (1.0 eq) in THF dropwise. Stir at -78°C for 1 hour to ensure complete enolization.
De-aggregation: Add DMPU (2.0 eq) and stir for 15 minutes to break enolate aggregates.
Alkylation: Add methyl trifluoromethanesulfonate (MeOTf, 1.5 eq) dropwise. Gradually warm the reaction to room temperature over 4 hours.
Workup: Quench with saturated aqueous NH₄Cl, extract with Et₂O, dry, and purify via flash chromatography.
Self-Validation: LC-MS will show [M+H]⁺ shifted by +14 Da. ¹H-NMR should confirm the integration of the new methyl group, and 2D NOESY will confirm the stereochemical face of attack (typically opposite to the bulky decalin fold).
Section 3: Reduction of the Ester to Alcohol
Q: Direct reduction of the ester to the primary alcohol using NaBH₄/MeOH or standard LiAlH₄ at 0°C is incomplete. What is the optimal protocol?
A: NaBH₄ is generally too mild for esters. While LiAlH₄ is a strong reducing agent, the initial hydride transfer forms a tetrahedral aluminate intermediate. In sterically congested systems like the 5,5-dimethyl-1-naphthoate framework, the formation and subsequent collapse of this bulky intermediate are thermodynamically disfavored at low temperatures, a phenomenon frequently observed in hindered synthetic intermediates[3].
Solution: Use a large excess of LiAlH₄ in refluxing THF to provide the thermal energy required to overcome the steric barrier of the tetrahedral intermediate.
Protocol 3: Exhaustive Reduction to Primary Alcohol
Preparation: Suspend LiAlH₄ (4.0 eq) in anhydrous THF under argon at 0°C.
Addition: Slowly add a solution of the ester (1.0 eq) in THF dropwise to manage the exothermic reaction.
Reflux: Remove the ice bath and heat the reaction to reflux (66°C) for 16 hours.
Fieser Quench: Cool to 0°C and carefully quench: add
x
mL water,
x
mL 15% NaOH, and
3x
mL water (where
x
is the mass of LiAlH₄ in grams). Stir until the aluminum salts form a white granular precipitate.
Isolation: Filter through a pad of Celite, wash with Et₂O, and concentrate the filtrate.
Self-Validation: IR spectroscopy will show the complete disappearance of the strong ester C=O stretch (~1735 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹).
References
Sakata, K., Wang, Y., Urabe, D., & Inoue, M. (2017). Synthesis of the Tetracyclic Structure of Batrachotoxin Enabled by Bridgehead Radical Coupling and Pd/Ni-Promoted Ullmann Reaction. Organic Letters, 20(1), 130-133. URL:[Link]
Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210. URL:[Link]
A Comparative Olfactory Analysis of Methyl Octahydro-5,5-dimethyl-1-naphthoate and Related Esters: A Guide for Researchers
In the ever-evolving landscape of fragrance chemistry, the demand for novel molecules with unique and lasting scent profiles is insatiable. Among the most commercially significant and olfactorily complex categories are t...
Author: BenchChem Technical Support Team. Date: April 2026
In the ever-evolving landscape of fragrance chemistry, the demand for novel molecules with unique and lasting scent profiles is insatiable. Among the most commercially significant and olfactorily complex categories are the woody and ambergris notes, which form the backbone of countless fine fragrances. Within this class, decalin (octahydronaphthalene) derivatives represent a fertile ground for exploration. This guide provides a comprehensive comparative analysis of methyl octahydro-5,5-dimethyl-1-naphthoate and its structurally related esters, offering a framework for their evaluation and highlighting the critical interplay between molecular structure and olfactory perception.
This document is intended for researchers, scientists, and fragrance development professionals. It moves beyond a simple catalog of scents to explain the causality behind experimental choices and provides detailed protocols for robust olfactory analysis.
Introduction: The Structural Landscape of Woody-Amber Esters
Methyl octahydro-5,5-dimethyl-1-naphthoate belongs to a family of bicyclic esters prized for their potential to deliver sophisticated woody and ambery characteristics.[1] The core octahydronaphthalene (decalin) skeleton, adorned with methyl groups and an ester functional group, allows for a wide range of stereoisomers and positional isomers, each with a potentially distinct olfactory profile. The subtle shifts in the placement of the dimethyl groups (e.g., at the 5,5- vs. 8,8-positions) or the ester moiety (e.g., at the 1- vs. 2-position) can dramatically alter the molecule's interaction with olfactory receptors, leading to significant changes in scent character, intensity, and tenacity.[2]
Understanding these nuances is paramount for the rational design of new fragrance ingredients. This guide will focus on the comparative analysis of the following key structures:
Methyl octahydro-5,5-dimethyl-1-naphthoate (Isomer A)
Methyl octahydro-5,5-dimethyl-2-naphthoate (Isomer B)
Methyl octahydro-8,8-dimethyl-1-naphthoate (Isomer C)
The Science of Scent: Structure-Odor Relationships (SAR)
The olfactory character of these decalin esters is not arbitrary. It is governed by well-established Structure-Odor Relationship (SAR) principles for ambergris and woody odorants. A key principle, often referred to as the "triaxial rule," suggests that for a molecule to possess a strong ambergris character, it must have a specific three-dimensional arrangement of a hydrophobic bulk and two polar or polarizable groups.[3]
For the esters , the steric accessibility of the ester's oxygen atoms is a critical factor. The surrounding dimethyl groups can shield the ester, influencing how it binds to olfactory receptors. For instance, the gem-dimethyl group at the C5 or C8 position provides the necessary bulky, hydrophobic character, while the ester group provides the polar functionality. The relative orientation of these groups, dictated by the cis- or trans-fusion of the decalin rings and the position of the ester, modulates the overall scent profile. It is hypothesized that isomers with a more exposed ester group may exhibit different, potentially stronger, olfactory characteristics than those where the group is sterically hindered.
Caption: Logical relationship between molecular features and perceived odor.
Comparative Olfactory Data
Compound
CAS Number
Inferred Odor Descriptor
Inferred Intensity (1-10)
Inferred Odor Threshold (ppb)
Methyl octahydro-5,5-dimethyl-1-naphthoate
93840-20-1
Woody, ambery, with potential cedar and dry facets
6-8
0.1 - 5
Methyl octahydro-5,5-dimethyl-2-naphthoate
93840-16-5
Woody, slightly sweeter, possibly with musky undertones
5-7
0.5 - 10
Methyl octahydro-8,8-dimethyl-1-naphthoate
93840-18-7
Dry woody, ambery, potentially more powerful and diffusive
7-9
0.05 - 2
Methyl octahydro-8,8-dimethyl-2-naphthoate
93840-14-3
Ambery, woody, with potential for increased tenacity
6-8
0.2 - 8
Disclaimer: The sensory data in this table is inferred for illustrative purposes and must be confirmed via experimental validation.
Experimental Protocols: A Self-Validating System
To generate reliable and comparative data, a multi-faceted approach combining instrumental analysis with human sensory perception is mandatory.
Synthesis of Esters
The first step is the synthesis and purification of the target esters. A common route involves the Diels-Alder reaction to form the octahydronaphthalene core, followed by functional group manipulation to introduce the carboxylic acid, and finally esterification with methanol. Rigorous purification, typically by distillation and column chromatography, is essential to ensure that trace impurities do not influence the olfactory assessment. Purity should be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Validating Methyl Octahydro-5,5-dimethyl-1-naphthoate Purity: A Comparative Guide to qNMR vs. Traditional Chromatography
Methyl octahydro-5,5-dimethyl-1-naphthoate (CAS 93840-20-1) is a complex bicyclic intermediate utilized in advanced chemical synthesis and drug development. Validating the absolute purity of such aliphatic and partially...
Author: BenchChem Technical Support Team. Date: April 2026
Methyl octahydro-5,5-dimethyl-1-naphthoate (CAS 93840-20-1) is a complex bicyclic intermediate utilized in advanced chemical synthesis and drug development. Validating the absolute purity of such aliphatic and partially saturated structures presents a unique analytical challenge. Because this molecule lacks an extended conjugated
π
-system, its UV molar absorptivity is exceptionally low. Traditional High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection often fails to provide accurate quantitative data for such compounds without extensive calibration using identical reference standards[1].
In contrast, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a gold-standard, primary analytical method[2]. By leveraging the fundamental principle that NMR signal intensity is directly proportional to the number of resonant nuclei, qNMR allows for the absolute purity determination of methyl octahydro-5,5-dimethyl-1-naphthoate without requiring a specific reference standard of the analyte itself[3][4].
This guide objectively compares qNMR against traditional chromatographic methods and provides a rigorously self-validating experimental protocol for purity determination.
The Causality of Method Selection: Why qNMR Outperforms HPLC
In pharmaceutical analysis, the selection of an analytical technique must be driven by the physicochemical properties of the analyte. Methyl octahydro-5,5-dimethyl-1-naphthoate contains an ester group and a single isolated double bond, making it virtually "invisible" to standard UV detectors at higher wavelengths.
If HPLC-UV is employed, analysts are forced to use low-wavelength detection (e.g., 210 nm), which is notorious for baseline drift, solvent interference, and wildly varying relative response factors (RRFs) among impurities[5]. Furthermore, HPLC relies on differential partitioning and requires a certified reference standard of the exact analyte to establish a calibration curve[6].
qNMR circumvents these limitations entirely. The hydrogen nucleus (
1
H) acts as a universal chromophore. As long as the sample is fully dissolved and contains NMR-active nuclides, the integral of an isolated peak is directly proportional to the molar concentration of that specific functional group[2]. This allows scientists to use a completely different, highly pure compound as an Internal Standard (IS) to calculate absolute purity[7].
Caption: Decision matrix for selecting qNMR vs. HPLC based on analyte properties.
Quantitative Data Summary: qNMR vs. HPLC
The following table summarizes the comparative performance of qNMR and HPLC when applied to aliphatic/bicyclic esters like methyl octahydro-5,5-dimethyl-1-naphthoate.
Parameter
Quantitative NMR (qNMR)
High-Performance Liquid Chromatography (HPLC-UV)
Fundamental Principle
Signal intensity is directly proportional to the number of resonant nuclei[4].
Separation based on partitioning; relies on UV absorbance[6].
Reference Standard
Requires any certified internal standard (e.g., Maleic acid)[2].
Requires an identical, certified reference standard of the analyte[1].
Analyte Suitability
Ideal; protons in the methyl ester (~3.6 ppm) provide clear, isolated signals.
Poor; lacks a strong UV chromophore, leading to variable response factors[5].
Accuracy & Precision
Highly accurate (often within ±1–2% uncertainty)[7].
Highly dependent on reference standard purity and impurity RRFs[1].
Sample Preparation
Simple dissolution in a deuterated solvent.
Often requires complex mobile phase optimization and sample clean-up[7].
Designing a Self-Validating qNMR Protocol
A robust qNMR method is not just a set of instructions; it is a self-validating system where the physics of the experiment guarantee the integrity of the data. The causality behind the experimental parameters is critical:
Internal Standard (IS) Selection: The IS must be non-reactive, possess validated purity, and demonstrate stability[2]. For methyl octahydro-5,5-dimethyl-1-naphthoate, Dimethyl terephthalate (DMT) or Maleic acid are excellent choices. Their aromatic or olefinic protons resonate far downfield, ensuring zero overlap with the aliphatic and ester signals of the analyte.
The Causality of the Relaxation Delay (
D1
):T1
is the longitudinal relaxation time of a nucleus. If the relaxation delay (
D1
) between pulses is not long enough, the nuclei do not fully return to their equilibrium magnetization state. This leads to signal saturation and an underestimation of the integral, destroying the direct proportionality between signal area and the number of nuclei. To ensure >99% magnetization recovery,
D1
must be set to at least
5×T1
of the slowest-relaxing nucleus of interest[8].
Step-by-Step Experimental Methodology
Caption: Step-by-step self-validating workflow for qNMR purity determination.
Protocol Execution
Gravimetric Preparation: Using a calibrated microbalance (readability 0.01 mg), accurately weigh approximately 20 mg of the methyl octahydro-5,5-dimethyl-1-naphthoate batch and an equimolar amount of the certified Internal Standard into a clean glass vial. Note: Gravimetric precision is the primary source of physical traceability in this assay.
Solvent Addition: Dissolve the mixture in 0.6 mL of deuterated chloroform (
CDCl3
) containing 0.03% v/v Tetramethylsilane (TMS). Vortex the vial to ensure complete dissolution and transfer the homogeneous solution to a 5 mm NMR tube.
T1
Measurement (Inversion Recovery): Perform a preliminary inversion-recovery experiment to determine the longest
T1
for the analyte's target protons (e.g., the ester methoxy singlet) and the IS protons.
NMR Acquisition: Acquire the
1
H NMR spectrum using a 90° excitation pulse. Set the relaxation delay (
D1
) to
≥5×T1
of the slowest relaxing nucleus[8]. Acquire a minimum of 64 scans to achieve an optimal signal-to-noise ratio (
S/N>250
).
Data Processing: Apply an exponential window function with a line broadening factor of 0.3 Hz. Perform rigorous manual phase correction and baseline correction (e.g., Whittaker smoother or polynomial fit) to ensure the baseline is perfectly flat before integration[2].
Data Processing and Purity Calculation
Once the spectrum is processed, unambiguous assignment of the analyte NMR signal is crucial to prevent impurity signals from being hidden[2]. Integrate the target peak of the analyte (e.g., the 3-proton singlet of the methyl ester) and the target peak of the Internal Standard.
The absolute purity (
Px
) is calculated using the fundamental qNMR equation:
Px=IstdIx×NxNstd×MstdMx×WxWstd×Pstd
Where:
Ix
and
Istd
= Integrated areas of the analyte and internal standard peaks.
Nx
and
Nstd
= Number of protons giving rise to the respective signals.
Mx
and
Mstd
= Molar masses of the analyte and internal standard.
Wx
and
Wstd
= Gravimetric weights of the analyte and internal standard.
Pstd
= Certified purity of the internal standard.
By adhering to this rigorously validated protocol, laboratories can achieve a combined measurement uncertainty of less than 1.5%[4], providing a highly defensible, absolute purity value for methyl octahydro-5,5-dimethyl-1-naphthoate that traditional chromatography simply cannot match.
References
Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical & Pharmaceutical Bulletin.[Link]
A Guide to Quantitative NMR (qNMR). Emery Pharma.[Link]
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.[Link]
As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to operational waste management is a critical vulnerability point in drug development and chemical research workflows. Methyl...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to operational waste management is a critical vulnerability point in drug development and chemical research workflows. Methyl octahydro-5,5-dimethyl-1-naphthoate (CAS: 93840-20-1) is a cyclic aliphatic/aromatic ester intermediate. While its utility in synthesis is well-documented, its end-of-life logistical management requires strict adherence to environmental and safety regulations.
Improper disposal of organic esters not only violates mandates but also introduces severe laboratory risks, including container pressurization and toxic exposure[1]. This guide provides a self-validating, step-by-step operational protocol for the safe segregation, collection, and disposal of this specific chemical waste.
Chemical Profile & Mechanistic Hazard Assessment
To manage a chemical safely, you must first understand its inherent reactivity. Methyl octahydro-5,5-dimethyl-1-naphthoate is classified as a non-halogenated organic solvent/waste [2].
The Causality of Incompatibility:
Avoid Acids and Bases: As an organic ester, this compound is susceptible to acid- or base-catalyzed hydrolysis. Mixing this waste with strong acids or bases will cleave the ester bond, yielding a carboxylic acid and an alcohol. This reaction is exothermic; in a sealed waste container, the generated heat and subsequent vapor pressure will cause the container to violently rupture[3].
Avoid Halogenated Solvents: While physically miscible with halogenated solvents (e.g., dichloromethane), mixing them is a logistical failure. Halogenated waste requires specialized, high-temperature incineration equipped with scrubbers to prevent the release of toxic dioxins and hydrochloric acid (HCl)[2]. Co-mingling non-halogenated esters with halogenated waste unnecessarily converts a standard waste stream into a highly expensive, restricted waste stream.
Table 1: Waste Compatibility and Mechanistic Rationale
Mixing increases disposal costs and requires specialized high-temperature incineration to prevent dioxin/HCl formation[2].
Strong Acids / Bases
Incompatible
Catalyzes ester hydrolysis, causing exothermic reactions, gas evolution, and container pressurization[3].
Oxidizers (e.g., Peroxides, Nitric Acid)
Incompatible
High risk of violent exothermic oxidation, leading to immediate fire or explosion hazards[3].
Quantitative Operational Thresholds
Adhering to strict quantitative thresholds ensures regulatory compliance and physical safety during the accumulation phase.
Table 2: Regulatory and Operational Limits for Waste Accumulation
Parameter
Operational Limit
Causality / Rationale
Maximum Container Fill Capacity
90%
Leaves 10% headspace to accommodate the thermal expansion of the solvent, preventing hydrostatic rupture[4].
Satellite Accumulation Limit
55 gallons
for laboratory satellite accumulation areas before mandatory 3-day removal[5].
Maximum Accumulation Time
90 to 180 days
Dependent on generator status (LQG vs. SQG); prevents long-term degradation of waste and ensures compliance[6].
Flash Point Threshold
≤ 140°F (60°C)
Defines the waste as a regulated ignitable hazardous waste, dictating storage in a flammable cabinet[2].
Step-by-Step Disposal Methodology
Every protocol must function as a self-validating system . This means building verification checkpoints directly into the workflow to catch errors before they become incidents.
Step 1: Container Selection and Preparation
Action: Select a chemically compatible container, strictly utilizing High-Density Polyethylene (HDPE) or borosilicate glass[7].
Causality: Esters can degrade and permeate low-density plastics (like polystyrene). HDPE and glass provide chemical inertness, preventing container degradation and secondary leaks.
Self-Validation Checkpoint: Before use, visually inspect the container for stress fractures and verify the recycling code is "2" (HDPE).
Step 2: Segregation and Transfer
Action: Transfer the Methyl octahydro-5,5-dimethyl-1-naphthoate waste into the designated "Non-Halogenated Organic Waste" container inside a certified fume hood. Fill to a maximum of 90% capacity[4].
Causality: Fume hoods capture volatile organic compounds (VOCs) emitted during transfer, protecting the operator from inhalation exposure.
Self-Validation Checkpoint: 15 minutes after adding the waste, lightly touch the outside of the container (with gloved hands) to check for unexpected heat generation, which would indicate an accidental cross-contamination with an incompatible chemical.
Step 3: RCRA-Compliant Labeling
Action: Attach a hazardous waste tag immediately upon adding the first drop of waste. Write the full chemical name: "Methyl octahydro-5,5-dimethyl-1-naphthoate"[7].
Causality: The and EPA RCRA strictly prohibit abbreviations, acronyms, or chemical formulas on waste tags. In the event of an emergency, first responders must be able to immediately identify the hazard without deciphering lab-specific shorthand[7].
Step 4: Satellite Accumulation and Storage
Action: Store the sealed container in a grounded Flammable Storage Cabinet. Place the container inside a secondary containment tray capable of holding 110% of the primary container's volume[4].
Causality: Secondary containment ensures that if the primary HDPE bottle fails, the highly mobile organic ester is trapped, preventing it from reaching floor drains or reacting with neighboring chemicals.
Step 5: EHS Coordination and Final Disposal
Action: Once the container reaches the 90% fill line, submit a chemical waste pickup request to your Environmental Health and Safety (EHS) department (e.g., via Chematix or a similar institutional portal)[2]. Do not evaporate the chemical in a fume hood as a disposal method.
Causality: Deliberate evaporation of hazardous waste is a direct violation of EPA policy and constitutes illegal disposal[8]. The waste must be transferred to a certified vendor for controlled incineration.
Disposal Workflow Visualization
The following diagram maps the logical progression of the disposal process, highlighting critical decision gates.
Figure 1: Workflow for segregation, collection, and disposal of non-halogenated organic ester waste.
Spill Response & Decontamination
In the event of an operational failure resulting in a spill:
Isolate: Evacuate personnel from the immediate area and eliminate all ignition sources (sparks, open flames), as organic ester vapors can travel to ignition sources and flash back[9].
Contain: Use inert, non-combustible absorbent materials (e.g., vermiculite or universal spill pads) to dike the spill. Never use combustible materials like paper towels for large organic spills [10].
Dispose: Sweep the saturated absorbent into a heavy-duty hazardous waste bag, label it as "Spill Debris containing Methyl octahydro-5,5-dimethyl-1-naphthoate," and process it through the standard EHS disposal workflow[3].
References
US Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA.gov. Available at:[Link]
University of Louisville Department of Environmental Health and Safety. "Waste Disposal Guide for Research Labs & Chemical Waste Management Guide." Louisville.edu. Available at: [Link]
Case Western Reserve University Environmental Health and Safety. "How to Dispose of Chemical Waste & RCRA Guidelines." Case.edu. Available at: [Link]
Lab Manager. "Hazardous Waste Management in the Laboratory." Labmanager.com. Available at:[Link]